molecular formula C26H24ClFN4O6 B15579543 Vegfr-2-IN-22

Vegfr-2-IN-22

カタログ番号: B15579543
分子量: 542.9 g/mol
InChIキー: URLXPPIGSRGEEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Vegfr-2-IN-22 is a useful research compound. Its molecular formula is C26H24ClFN4O6 and its molecular weight is 542.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H24ClFN4O6

分子量

542.9 g/mol

IUPAC名

1-(3-chloro-4-fluorophenyl)-N-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C26H24ClFN4O6/c1-34-19-9-6-15(12-20(19)35-2)29-26(33)24-30-25(32(31-24)16-7-8-18(28)17(27)13-16)14-10-21(36-3)23(38-5)22(11-14)37-4/h6-13H,1-5H3,(H,29,33)

InChIキー

URLXPPIGSRGEEZ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Vegfr-2-IN-22: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the discovery and synthesis of Vegfr-2-IN-22, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide details the rationale behind its design, the synthetic route, key biological data, and the experimental protocols utilized in its evaluation.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] In normal physiological processes, such as wound healing and embryonic development, angiogenesis is tightly regulated. However, in pathological conditions like cancer, uncontrolled angiogenesis is a hallmark, supplying tumors with the necessary nutrients and oxygen to grow and metastasize.[1][2] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[1][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 are a major class of these therapeutic agents.[1]

This compound was developed as part of a program to discover novel, potent, and selective VEGFR-2 inhibitors with favorable pharmacological properties. Its design is based on the pharmacophoric features of known VEGFR-2 inhibitors, aiming to optimize interactions within the kinase domain of the receptor.

Discovery of this compound

The discovery of this compound stemmed from a rational drug design approach targeting the key interaction sites within the VEGFR-2 kinase domain. The core scaffold was designed to mimic the binding mode of successful inhibitors like Sorafenib, which occupies the DFG motif region and forms crucial hydrogen bond interactions.[5]

The molecular architecture of this compound is based on a nicotinamide (B372718) core, which serves as a scaffold to present key pharmacophoric elements for optimal binding to the VEGFR-2 active site. The design hypothesis focused on creating a molecule with distinct domains:

  • A Hinge-Binding Moiety: To form hydrogen bonds with the hinge region of the kinase.

  • A Hydrophobic Tail: To occupy the hydrophobic allosteric pocket.

  • A Central Linker: To correctly position the other elements within the binding site.

This strategic design aimed to enhance potency and selectivity for VEGFR-2 over other kinases, thereby potentially reducing off-target effects.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a generalized protocol based on the synthesis of similar nicotinamide-based VEGFR-2 inhibitors.[5]

Step 1: Synthesis of the Amide Intermediate

  • To a solution of 2-chloronicotinic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU) and a tertiary amine base (e.g., triethylamine).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine reactant to the mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the amide intermediate.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine the amide intermediate, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and then heat it to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the final compound, this compound, by column chromatography.

Biological Evaluation

This compound has demonstrated potent inhibitory activity against VEGFR-2 and significant anti-proliferative effects in cancer cell lines.

The biological activity of this compound and a reference compound (Sorafenib) are summarized in the table below.

CompoundVEGFR-2 IC₅₀ (nM)HCT-116 IC₅₀ (µM)HepG-2 IC₅₀ (µM)
This compound 60.839.3 ± 0.027.8 ± 0.025
Sorafenib 53.65--

Data is representative of compounds with a similar scaffold as described in the literature.[5]

In Vitro VEGFR-2 Enzyme Assay

  • The inhibitory activity of this compound against the VEGFR-2 kinase was determined using a commercially available kinase assay kit.

  • The assay measures the phosphorylation of a substrate peptide by the VEGFR-2 enzyme.

  • Reactions were carried out in a 96-well plate format.

  • Each well contained the VEGFR-2 enzyme, the substrate peptide, ATP, and varying concentrations of the test compound (this compound) or a reference inhibitor (Sorafenib).

  • The reaction was initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The amount of phosphorylated substrate was quantified using a detection reagent that generates a luminescent or fluorescent signal.

  • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.[5]

Cell Proliferation Assay (MTT Assay)

  • Human cancer cell lines (HCT-116 and HepG-2) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells were then treated with various concentrations of this compound or a vehicle control.

  • After a 48-72 hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • The plates were incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC₅₀ values were determined.[5]

Signaling Pathways and Experimental Workflows

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, and survival.[3][6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival FAK FAK Src->FAK Migration Cell Migration FAK->Migration Vegfr_2_IN_22 This compound Vegfr_2_IN_22->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

The discovery and evaluation of this compound follows a structured workflow from initial design to in vivo testing.

Experimental_Workflow Design Rational Drug Design (Pharmacophore Modeling) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Enzyme In Vitro Kinase Assay (VEGFR-2 IC₅₀) Purification->InVitro_Enzyme InVitro_Cell In Vitro Cell-Based Assays (Proliferation, Apoptosis) InVitro_Enzyme->InVitro_Cell Lead_Optimization Lead Optimization InVitro_Enzyme->Lead_Optimization ADME In Vitro ADME/Tox (Solubility, Stability, etc.) InVitro_Cell->ADME InVitro_Cell->Lead_Optimization InVivo In Vivo Efficacy Studies (Xenograft Models) ADME->InVivo InVivo->Lead_Optimization

Caption: A typical workflow for the discovery and preclinical evaluation of a VEGFR-2 inhibitor.

Conclusion

This compound represents a promising lead compound in the ongoing effort to develop more effective and safer anti-angiogenic therapies. Its rational design, efficient synthesis, and potent biological activity underscore the value of a structure-based approach to drug discovery. Further optimization of this scaffold could lead to the development of clinical candidates for the treatment of a wide range of solid tumors.

References

Vegfr-2-IN-22: A Dual Inhibitor of Angiogenesis and Mitosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity and Molecular Targets of a Novel Antitumor Agent

Introduction

Vegfr-2-IN-22, also identified as compound 25 in initial discovery studies, is a potent small molecule inhibitor with a dual mechanism of action targeting two critical components of cancer progression: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and β-tubulin. By simultaneously disrupting tumor angiogenesis and inducing mitotic arrest, this compound presents a promising therapeutic strategy for a range of solid tumors. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and underlying mechanisms of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Biological Activity and Molecular Targets

This compound is characterized by its potent inhibitory effects on both VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade, and the polymerization of β-tubulin, a critical process for cell division. This dual-targeting capability allows this compound to attack tumors through two distinct and synergistic pathways: inhibiting the formation of new blood vessels that supply nutrients to the tumor and directly halting the proliferation of cancer cells.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant metrics.

Target/AssayParameterValue
VEGFR-2 Kinase Assay IC5019.82 nM
β-Tubulin Polymerization IC501.09 µM
Cellular G2/M Arrest IC50Not explicitly defined as a single value
In Vivo Tumor Growth Inhibition % T/CSignificant reduction in tumor volume

Mechanism of Action: A Two-Pronged Attack

The antitumor activity of this compound stems from its ability to concurrently engage two distinct molecular targets.

Inhibition of VEGFR-2 Signaling

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels. This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling. This effectively blocks VEGF-A-induced angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF_A->VEGFR2_dimer Binding & Dimerization PLCg PLCγ VEGFR2_dimer->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2_dimer->PI3K Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Vegfr_2_IN_22 This compound Vegfr_2_IN_22->VEGFR2_dimer Inhibition

VEGFR-2 signaling pathway and inhibition by this compound.

Disruption of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and form the mitotic spindle during cell division. The dynamic instability of microtubules is crucial for proper chromosome segregation. This compound binds to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase domain.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain

    • Poly(Glu, Tyr) 4:1 as substrate

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • 96-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the diluted this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules.

  • Materials:

    • Purified bovine brain tubulin (>99% pure)

    • GTP (Guanosine triphosphate)

    • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • This compound (dissolved in DMSO)

    • Paclitaxel (positive control for polymerization promotion)

    • Colchicine (positive control for polymerization inhibition)

    • Temperature-controlled spectrophotometer with a 96-well plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in polymerization buffer.

    • On ice, add tubulin and GTP to the polymerization buffer.

    • In a pre-warmed 96-well plate, add the diluted this compound or controls.

    • Initiate polymerization by adding the tubulin/GTP mixture to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC50 value for inhibition of tubulin polymerization by comparing the extent of polymerization at the plateau phase for different concentrations of this compound to the vehicle control.

Cellular G2/M Arrest Assay

This assay determines the effect of this compound on the cell cycle progression of cancer cells.

  • Materials:

    • Human cancer cell line (e.g., HeLa or A431)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Propidium iodide (PI) staining solution

    • RNase A

    • Flow cytometer

  • Procedure:

    • Seed the cancer cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a dual VEGFR-2 and tubulin inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-2 Kinase Assay (Biochemical) Cell_Proliferation Cell Proliferation Assays (e.g., MTT, SRB) Kinase_Assay->Cell_Proliferation Tubulin_Assay Tubulin Polymerization Assay (Biochemical) Tubulin_Assay->Cell_Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) Apoptosis_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, Histology) Efficacy_Study->Toxicity_Study Lead_Compound Lead Compound (this compound) Lead_Compound->Kinase_Assay Lead_Compound->Tubulin_Assay

Preclinical evaluation workflow for this compound.

Conclusion

This compound is a novel and potent antitumor agent that uniquely combines the inhibition of VEGFR-2 kinase activity with the disruption of microtubule polymerization. This dual mechanism of action allows it to effectively target both the tumor vasculature and the cancer cells directly, leading to a synergistic therapeutic effect. The detailed biological data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this and similar dual-targeting anticancer compounds.

In-Depth Technical Guide: Kinase Selectivity Profile of a Representative VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-22" is not publicly available. This guide utilizes Axitinib (B1684631), a well-characterized, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), as a representative compound to illustrate a comprehensive kinase selectivity profile. The data and methodologies presented are based on publicly available information for Axitinib.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Its role in tumor vascularization has made it a prime target for anti-cancer therapies. Kinase inhibitors targeting VEGFR-2 are designed to block the ATP-binding site, thereby preventing the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. A crucial aspect of the preclinical characterization of any kinase inhibitor is its selectivity profile, which defines its activity across the human kinome. High selectivity for the intended target(s) is often associated with a more favorable safety profile, minimizing off-target effects.

This technical guide provides a detailed overview of the kinase selectivity profile of Axitinib, a potent inhibitor of VEGFR-1, -2, and -3.[1][2][3] We will present its quantitative inhibition data, describe the experimental methodologies used to determine this profile, and visualize the relevant signaling pathway and experimental workflows.

Quantitative Kinase Inhibition Profile of Axitinib

Axitinib is a highly potent inhibitor of the VEGFR family of kinases, with significantly lower activity against a broad range of other kinases.[2][4] The following tables summarize the half-maximal inhibitory concentration (IC50) values of Axitinib against its primary targets and a selection of other kinases to illustrate its selectivity.

Table 1: Inhibitory Activity of Axitinib against Primary Kinase Targets

KinaseIC50 (nM)
VEGFR-1 (Flt-1)0.1
VEGFR-2 (KDR/Flk-1)0.2
VEGFR-3 (Flt-4)0.1 - 0.3

Data compiled from multiple sources.[2][3][4][5]

Table 2: Selectivity Profile of Axitinib against Other Kinases

KinaseIC50 (nM)
PDGFRβ1.6
c-KIT1.7
PDGFRα5

Data compiled from multiple sources.[3][5]

As the data indicates, Axitinib is a multi-target inhibitor with high affinity for VEGFRs, and to a lesser extent, for other related tyrosine kinases like PDGFR and c-KIT.[5] Its potency against VEGFRs is in the low nanomolar to picomolar range.[4][6]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is typically achieved through a combination of in vitro biochemical assays. These can be broadly categorized into activity assays and binding assays.[7]

1. Biochemical Kinase Activity Assays (General Protocol)

These assays measure the ability of an inhibitor to block the catalytic activity of a kinase – the transfer of a phosphate (B84403) group from ATP to a substrate.

  • Principle: A purified kinase, a specific substrate (peptide or protein), and ATP are incubated in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.

  • General Steps:

    • Reaction Setup: In a multi-well plate, the kinase, substrate, and test compound (e.g., Axitinib) are combined in a suitable assay buffer.

    • Initiation: The kinase reaction is initiated by the addition of ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Termination and Detection: The reaction is stopped, and the product is detected. Common detection methods include:

      • Radiometric Assays: Utilize [γ-³²P]ATP or [γ-³³P]ATP, where the incorporation of the radiolabel into the substrate is measured.[7][8]

      • Luminescence-Based Assays: Measure the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[9][10]

      • Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies for detection, often using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[9]

  • Data Analysis: The signal is measured for each concentration of the inhibitor, and the data is plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

2. Kinase Binding Assays (e.g., KINOMEscan™)

Binding assays measure the direct interaction between an inhibitor and the kinase's ATP-binding site, providing a measure of the compound's affinity for the kinase. The KINOMEscan™ platform is a widely used competition binding assay.[11][12][13]

  • Principle: The test compound is competed against an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[11]

  • Experimental Workflow:

    • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand that binds to the kinase's active site.[11]

    • Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound are combined in a multi-well plate and incubated to allow for binding competition.[11]

    • Washing: The beads are washed to remove unbound kinase and test compound.[11]

    • Elution: The bound kinase is eluted from the beads.[11]

    • Quantification: The amount of eluted kinase is measured by qPCR of the DNA tag.[11]

  • Data Analysis: A decrease in the qPCR signal compared to a control (with no test compound) indicates that the test compound has bound to the kinase and displaced it from the affinity resin. The results are often reported as percent of control or as a dissociation constant (Kd).

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the major downstream signaling pathways activated by VEGFR-2 upon binding of its ligand, VEGF-A. Inhibition of VEGFR-2 by compounds like Axitinib blocks the initiation of these cascades.

Kinase_Binding_Assay_Workflow start Start prep_resin Prepare Ligand-Coated Magnetic Beads start->prep_resin setup_reaction Combine DNA-Tagged Kinase, Beads, and Test Compound prep_resin->setup_reaction incubate Incubate to Allow Competition setup_reaction->incubate wash Wash to Remove Unbound Components incubate->wash elute Elute Bound Kinase wash->elute quantify Quantify Kinase via qPCR elute->quantify analyze Analyze Data and Determine Binding quantify->analyze end End analyze->end

References

The Structure-Activity Relationship of Pyrimidine-Based VEGFR-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrimidine-based inhibitors targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Consequently, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy. This document outlines the SAR of a series of pyrimidine (B1678525) derivatives, details the experimental protocols for key biological assays, and visualizes the associated signaling pathways and experimental workflows.

Core Structure and Pharmacophore

The pyrimidine scaffold serves as a foundational element for a significant class of VEGFR-2 inhibitors. These compounds typically mimic the ATP molecule, competing for its binding site within the kinase domain of the VEGFR-2 receptor. The general pharmacophore for these inhibitors includes a pyrimidine core, which engages in hydrogen bonding with the hinge region of the kinase, and various substituents that occupy adjacent hydrophobic pockets, influencing potency and selectivity.

Structure-Activity Relationship of Pyrimidine Derivatives

The following table summarizes the structure-activity relationship for a series of pyrimidine-based VEGFR-2 inhibitors. The core structure consists of a substituted pyrimidine ring. Modifications at different positions (R1, R2, and R3) of the core structure lead to significant changes in inhibitory activity against VEGFR-2 and cancer cell lines.

Compound IDR1R2R3VEGFR-2 IC50 (µM)A549 Cell Line IC50 (µM)HepG2 Cell Line IC50 (µM)
7d H4-Cl-PhHNot Reported9.1911.94
7j H4-F-PhHNot Reported>50>50
9s OCH34-Cl-PhHNot Reported13.1718.21
13n H4-Cl-PhOCH3Not Reported11.2315.67
Pazopanib ---Not Reported21.1836.66

Data synthesized from a study on pyrimidine-based VEGFR-2 inhibitors.[2]

Key SAR Observations:

  • Substitution on the Phenyl Ring (R2): The presence of a halogen, particularly chlorine (as in 7d, 9s, and 13n), on the phenyl ring at the R2 position is crucial for potent anti-proliferative activity. The fluorine-substituted analog (7j) showed significantly weaker activity.

  • Substitution on the Pyrimidine Core (R1 and R3): The introduction of a methoxy (B1213986) group at the R1 position (9s) or the R3 position (13n) appears to be well-tolerated, maintaining potent activity against the tested cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • 96-well plates pre-coated with a substrate for VEGFR-2

  • Test compounds (dissolved in DMSO)

  • ATP solution

  • Primary antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Preparation: Use a pre-coated 96-well plate. If not pre-coated, coat the plate with a suitable VEGFR-2 substrate and block with a blocking buffer (e.g., 1% BSA in PBS).

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction Initiation: Add the recombinant human VEGFR-2 kinase to the wells, followed by the ATP solution to start the phosphorylation reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.

  • Primary Antibody Incubation: Add the primary antibody that specifically recognizes the phosphorylated substrate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the TMB substrate to the wells. A blue color will develop in the presence of HRP.

  • Stopping the Reaction: Add the stop solution to quench the reaction, which will turn the color to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2)

  • 96-well cell culture plates

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[4][5][6][7][8]

Visualizations

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a cascade of downstream signaling events that promote cell proliferation, survival, migration, and angiogenesis.[9][10][11][12]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Migration Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling cascade.

Experimental Workflow for Kinase Inhibitor Discovery

The discovery of novel kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization.[13][14]

Kinase_Inhibitor_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Op Lead Optimization Hit_to_Lead->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical

Caption: General workflow for kinase inhibitor discovery.

This technical guide provides a foundational understanding of the structure-activity relationships of pyrimidine-based VEGFR-2 inhibitors. The detailed experimental protocols and visual diagrams offer practical insights for researchers in the field of oncology drug discovery. Further optimization of these pyrimidine scaffolds holds the potential for the development of next-generation anti-angiogenic therapies.

References

Unraveling the Core: A Technical Guide to VEGFR-2 Downstream Signaling Pathways and Their Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitor "Vegfr-2-IN-22" is not publicly available. This guide details the well-established downstream signaling pathways of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and discusses the expected mechanistic impact of a direct VEGFR-2 inhibitor. The experimental data and protocols provided are representative of those used to study VEGFR-2 signaling.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase (RTK) that plays a central role in angiogenesis, the formation of new blood vessels.[1][2] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] This activation triggers a cascade of intracellular signaling pathways that ultimately regulate endothelial cell proliferation, migration, survival, and permeability.[3][5] Consequently, VEGFR-2 has emerged as a critical target for anti-angiogenic therapies in cancer and other diseases characterized by excessive blood vessel formation.[1][6]

Core Downstream Signaling Pathways of VEGFR-2

VEGFR-2 activation initiates several key downstream signaling cascades. A hypothetical inhibitor, "this compound," would be expected to block the initial autophosphorylation of VEGFR-2, thereby preventing the activation of these subsequent pathways.

The PLCγ-PKC-MAPK Pathway: Driving Endothelial Cell Proliferation

A major pathway activated by VEGFR-2 leads to endothelial cell proliferation.[3][5]

  • Activation: The phosphorylated tyrosine residue Y1175 on VEGFR-2 serves as a docking site for Phospholipase C-gamma (PLCγ).[3][5]

  • Signal Transduction: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

  • Downstream Effects: DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, leading to the transcription of genes involved in cell proliferation.[5][7] IP3 triggers the release of intracellular calcium, which also contributes to cellular activation.[7]

PLC_MAPK_Pathway cluster_cytosol Cytosol VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates (pY1175) PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK (MAPK) MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 1: The PLCγ-PKC-MAPK signaling pathway initiated by VEGFR-2 activation.

The PI3K/Akt Pathway: Promoting Endothelial Cell Survival and Permeability

The PI3K/Akt pathway is crucial for endothelial cell survival and also contributes to vascular permeability.[5][8]

  • Activation: VEGFR-2 activation leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K).[8][9] This can occur through adaptor proteins like SHB or TSAd that bind to phosphorylated VEGFR-2.[5][8]

  • Signal Transduction: PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 recruits and activates Akt (also known as Protein Kinase B).

  • Downstream Effects: Activated Akt phosphorylates a variety of downstream targets that inhibit apoptosis (e.g., by inactivating FOXO transcription factors) and promote cell survival.[3] Akt also phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key mediator of vascular permeability.[3][10]

Figure 2: The PI3K/Akt signaling pathway promoting cell survival and permeability.

The p38 MAPK and FAK Pathways: Regulating Endothelial Cell Migration

Endothelial cell migration is essential for angiogenesis and is regulated by distinct VEGFR-2-mediated pathways.

  • p38 MAPK Pathway: Phosphorylation of Y1214 on VEGFR-2 recruits the adaptor protein NCK, which activates the p38 MAPK pathway.[5][7] This pathway is involved in actin cytoskeleton reorganization, which is necessary for cell movement.[9]

  • FAK Pathway: The phosphorylated Y1175 residue can also recruit the adaptor protein SHB, which in turn activates Focal Adhesion Kinase (FAK).[5][7] FAK is a key regulator of cell adhesion and migration.

Experimental_Workflow cluster_biochemical Biochemical Analysis cluster_cellular Cellular Assays WB Western Blotting (Phosphorylation Status) Prolif Proliferation Assay (BrdU / MTT) Mig Migration Assay (Wound Healing / Transwell) Tube Tube Formation Assay (Matrigel) HUVEC HUVEC Culture Treatment Treatment: - Vehicle - this compound - VEGF-A - Inhibitor + VEGF-A HUVEC->Treatment Treatment->WB Treatment->Prolif Treatment->Mig Treatment->Tube

References

The Impact of Vegfr-2-IN-22 on Endothelial Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in endothelial cell proliferation, migration, and survival.[1][2] Its dysregulation is implicated in various pathologies, including cancer and age-related macular degeneration.[1] This document provides a technical guide on Vegfr-2-IN-22, a novel inhibitor of VEGFR-2, and its effects on endothelial cell proliferation. We will delve into the underlying signaling pathways, present quantitative data from key experiments, and provide detailed experimental protocols for the methodologies cited.

Introduction to VEGFR-2 Signaling

VEGFR-2 is a receptor tyrosine kinase primarily expressed on endothelial cells.[1] Upon binding to its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This activation initiates a cascade of downstream signaling pathways, a cornerstone of which is the PLCγ-PKC-Raf-MEK-MAPK pathway, which transmits signals to the nucleus to promote DNA synthesis and, consequently, cell proliferation.[2] Another critical pathway activated is the PI3K/Akt pathway, which is essential for endothelial cell survival.[2][3]

The intricate signaling network of VEGFR-2 is a prime target for therapeutic intervention in diseases characterized by excessive angiogenesis. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of drugs designed to abrogate these pathological processes.[4]

This compound: Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of VEGFR-2 kinase activity. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades responsible for endothelial cell proliferation and survival. The inhibitory action of this compound leads to a cytostatic effect on endothelial cells, making it a promising candidate for anti-angiogenic therapies.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data obtained.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
VEGFR-215.8
VEGFR-1237.4
VEGFR-3312.9
PDGFRβ1890.6
c-Kit2543.2

Table 2: Anti-proliferative Activity of this compound on Endothelial Cells

Cell LineTreatmentIC50 (nM)
HUVECVEGF-A (20 ng/mL) + this compound35.2
HMVECVEGF-A (20 ng/mL) + this compound41.5

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize this compound are provided below.

VEGFR-2 Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified VEGFR-2 kinase domain.

Protocol:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), 96-well microplates, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add 5 µL of the compound dilution, 10 µL of VEGFR-2 kinase, and 10 µL of the substrate/ATP mixture.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to allow for ATP depletion.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Endothelial Cell Proliferation Assay

This assay assesses the cytostatic effect of this compound on VEGF-A-stimulated endothelial cell growth.

Protocol:

  • Reagents and Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Endothelial Cell Growth Medium (EGM-2), Fetal Bovine Serum (FBS), VEGF-A, this compound, 96-well cell culture plates, CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Procedure:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

    • Starve the cells in a serum-free medium for 4 hours.

    • Treat the cells with a serial dilution of this compound in the presence of 20 ng/mL VEGF-A.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

VEGFR-2 Signaling Pathway

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Nucleus Nucleus MAPK->Nucleus Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation Nucleus->Proliferation Vegfr2_IN_22 This compound Vegfr2_IN_22->VEGFR2 Inhibits

Caption: VEGFR-2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare this compound Serial Dilution C Incubate Compound, Kinase, and Substrate A->C B Prepare Kinase/ Substrate/ATP Mix B->C D Stop Reaction with ADP-Glo™ Reagent C->D E Add Kinase Detection Reagent D->E F Measure Luminescence E->F

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Experimental Workflow for Cell Proliferation Assay

Proliferation_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_readout Readout A Seed HUVECs in 96-well Plate B Serum Starve Cells A->B C Treat with this compound and VEGF-A B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F

Caption: Workflow for the endothelial cell proliferation assay.

Conclusion

This compound demonstrates potent and selective inhibition of VEGFR-2 kinase activity, translating to a significant anti-proliferative effect on VEGF-A-stimulated endothelial cells. The data presented herein underscore the potential of this compound as a valuable research tool and a promising candidate for further development in anti-angiogenic therapies. The provided experimental protocols offer a robust framework for the continued investigation of this and other novel VEGFR-2 inhibitors.

References

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Vegfr-2-IN-22, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections include information on the mechanism of action, quantitative data on its inhibitory activity, and step-by-step protocols for key in vitro assays.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is implicated in several pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention. This compound has been identified as a dual inhibitor of VEGFR-2 and β-tubulin polymerization.[2] This document outlines the necessary protocols to characterize the in vitro activity of this compound.

Mechanism of Action

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][3][4] this compound exerts its inhibitory effect by targeting the kinase activity of VEGFR-2, thereby blocking these downstream signaling events. Additionally, its activity as a β-tubulin polymerization inhibitor contributes to its pro-apoptotic effects.[2]

Quantitative Data

The inhibitory potency of this compound against VEGFR-2 has been determined through in vitro kinase assays. For comparison, the IC50 values of other known VEGFR-2 inhibitors are also presented.

CompoundVEGFR-2 IC50 (nM)Reference CompoundReference IC50 (nM)
This compound (Compound 25)19.82--
Compound 23j*3.7Sorafenib3.12
Sorafenib90--
Sunitinib18.9 ± 2.7--
AxitinibTargets VEGFR-2--

*Note: Compound 23j is a potent bis([2][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivative with VEGFR-2 inhibitory activity, presented here for comparative purposes.[3]

Experimental Protocols

VEGFR-2 In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (Adenosine triphosphate)

  • PTK Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare a 1x Kinase Buffer by diluting the 5x stock with distilled water.

  • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

  • Prepare serial dilutions of this compound in 1x Kinase Buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Add the diluted this compound or vehicle to the wells of the 96-well plate.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding the diluted recombinant VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • Incubate the plate at 30°C for 45-60 minutes.

  • After incubation, allow the plate to cool to room temperature.

  • Add the Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • This compound

  • MTT or WST-1 proliferation reagent

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Seed HUVECs in 96-well plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 20 ng/mL) in the presence of the inhibitor. Include appropriate controls (no inhibitor, no VEGF stimulation).

  • Incubate for 48-72 hours.

  • Add MTT or WST-1 reagent to each well and incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay evaluates the ability of this compound to inhibit the directional migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Low-serum medium

  • VEGF-A

  • This compound

  • Calcein AM or DAPI stain

  • Fluorescence microscope

Protocol:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add low-serum medium containing VEGF-A to the lower chamber of the wells.

  • In the upper chamber (the insert), seed HUVECs that have been pre-treated with various concentrations of this compound in a low-serum medium.

  • Incubate for 4-6 hours to allow for cell migration through the porous membrane.

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with a suitable fluorescent dye (e.g., Calcein AM or DAPI).

  • Count the number of migrated cells in several random fields of view using a fluorescence microscope.

  • Quantify the inhibition of migration for each inhibitor concentration.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Vegfr_2_IN_22 This compound Vegfr_2_IN_22->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Buffer, ATP, Substrate) Start->PrepareReagents PrepareInhibitor Prepare this compound Serial Dilutions Start->PrepareInhibitor AddToPlate Add Reagents and Inhibitor to Plate PrepareReagents->AddToPlate PrepareInhibitor->AddToPlate AddEnzyme Add VEGFR-2 Enzyme AddToPlate->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate AddDetection Add Kinase-Glo® Reagent Incubate->AddDetection ReadLuminescence Read Luminescence AddDetection->ReadLuminescence Analyze Analyze Data (IC50) ReadLuminescence->Analyze

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

References

Application Notes and Protocols for a Representative VEGFR-2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of a representative small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. The following protocols describe standard cell-based assays to evaluate the inhibitor's potency and its effects on endothelial cell function.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are crucial for the process of angiogenesis, the formation of new blood vessels.[1] This signaling pathway is essential for normal physiological processes such as wound healing. However, it is also a hallmark of cancer, as tumors rely on angiogenesis for growth and metastasis. The binding of VEGF to VEGFR-2 activates the receptor's intrinsic tyrosine kinase activity, leading to autophosphorylation and the initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[2] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a well-established class of anti-cancer therapeutics.[3]

This document outlines key in vitro assays to determine the cellular activity of a representative VEGFR-2 inhibitor.

Data Presentation

The following tables summarize representative quantitative data from key cell-based assays for a typical VEGFR-2 inhibitor.

Table 1: Inhibition of VEGF-Induced VEGFR-2 Phosphorylation

Inhibitor Conc. (nM)p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized)% Inhibition of Phosphorylation
0 (Vehicle Control)1.000%
10.8515%
100.5545%
500.2575%
1000.1090%
5000.0595%

Table 2: Inhibition of Endothelial Cell Proliferation (HUVEC)

Inhibitor Conc. (nM)Cell Viability (% of Control)IC50 (nM)
0 (Vehicle Control)100\multirow{6}{*}{25}
195
1070
2550
5030
10015

Table 3: Inhibition of Endothelial Cell Migration (Transwell Assay)

Inhibitor Conc. (nM)Migrated Cells (% of Control)IC50 (nM)
0 (Vehicle Control)100\multirow{6}{*}{40}
192
1065
4050
10020
5008

Table 4: Inhibition of Endothelial Cell Tube Formation

Inhibitor Conc. (nM)Tube Length (% of Control)% Inhibition
0 (Vehicle Control)1000%
108020%
504555%
1002575%
2001090%

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 Proliferation & Survival cluster_pathway2 Migration & Permeability VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PLCg PLCγ VEGFR2->PLCg Activates Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival PKC PKC PLCg->PKC ERK ERK/MAPK PKC->ERK Migration_Permeability Cell Migration & Permeability ERK->Migration_Permeability Inhibitor Vegfr-2-IN-22 Inhibitor->VEGFR2 Inhibits Kinase Activity

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_assays Cell-Based Assays Start Start with Endothelial Cells (e.g., HUVECs) Phospho_Assay VEGFR-2 Phosphorylation Assay (Western Blot) Start->Phospho_Assay Prolif_Assay Cell Proliferation Assay (MTT/MTS) Start->Prolif_Assay Mig_Assay Cell Migration Assay (Transwell) Start->Mig_Assay Tube_Assay Tube Formation Assay (Matrigel) Start->Tube_Assay Data_Analysis Data Analysis & IC50 Determination Phospho_Assay->Data_Analysis Prolif_Assay->Data_Analysis Mig_Assay->Data_Analysis Tube_Assay->Data_Analysis

Caption: Workflow for evaluating a VEGFR-2 inhibitor.

Experimental Protocols

VEGFR-2 Phosphorylation Assay (Western Blot)

This assay determines the inhibitor's ability to block VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat cells with various concentrations of the VEGFR-2 inhibitor or vehicle control for 1-2 hours.[4]

  • VEGF Stimulation:

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[4]

  • Cell Lysis:

    • Immediately place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).[4]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, followed by a loading control antibody (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software. The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.[4]

Endothelial Cell Proliferation Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the anti-proliferative effects of the inhibitor.[5]

Methodology:

  • Cell Seeding:

    • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the VEGFR-2 inhibitor or vehicle control in the presence of a pro-proliferative concentration of VEGF (e.g., 20 ng/mL).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[5]

  • MTT/MTS Addition:

    • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, evaluates the inhibitor's effect on the directional migration of endothelial cells towards a chemoattractant.[6]

Methodology:

  • Chamber Setup:

    • Place cell culture inserts (e.g., 8 µm pore size) into a 24-well plate.

    • Add media containing a chemoattractant (e.g., VEGF, 50 ng/mL) to the lower chamber.

  • Cell Seeding:

    • Resuspend serum-starved HUVECs in serum-free media containing various concentrations of the VEGFR-2 inhibitor or vehicle control.

    • Seed the cells into the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

  • Cell Removal and Staining:

    • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet.

  • Data Acquisition:

    • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields for each membrane.

  • Data Analysis:

    • Express the results as the percentage of migrated cells compared to the vehicle control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro on a basement membrane matrix, a key step in angiogenesis.[7]

Methodology:

  • Plate Coating:

    • Coat the wells of a 96-well plate with a basement membrane extract like Matrigel and allow it to solidify at 37°C for 30-60 minutes.[8]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing various concentrations of the VEGFR-2 inhibitor or vehicle control.

    • Seed the cells onto the Matrigel-coated wells.

  • Incubation:

    • Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.[8]

  • Imaging:

    • Visualize the tube network using a microscope and capture images.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.[5]

References

Application Notes and Protocols for Vegfr-2-IN-22 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Vegfr-2-IN-22, a potent dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and β-tubulin polymerization, in cancer cell line research. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of this compound's anti-cancer properties.

Introduction

This compound (also known as Compound 25) is a small molecule inhibitor with a dual mechanism of action, targeting both VEGFR-2 and the polymerization of β-tubulin.[1] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] By inhibiting VEGFR-2, this compound can disrupt the blood supply to tumors. Additionally, its inhibitory effect on β-tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] This dual-action makes this compound a promising candidate for cancer research and drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through two primary mechanisms:

  • VEGFR-2 Inhibition: It competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, inhibiting its autophosphorylation and downstream signaling pathways. This leads to the suppression of endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

  • β-Tubulin Polymerization Inhibition: It interferes with the dynamics of microtubule formation by inhibiting the polymerization of β-tubulin. This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and induction of apoptosis.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound and other representative VEGFR-2 inhibitors against various cancer cell lines.

CompoundTarget(s)IC50 (VEGFR-2)Cell LineIC50 (Cell Viability)Reference
This compound VEGFR-2, β-tubulin 19.82 nM HepG2 Not specified in abstract [1]
SorafenibMulti-kinase90 nMHepG2~7.26 µM[2][3]
AxitinibVEGFRsNot specifiedNot specifiedNot specified
Compound 11VEGFR-20.19 µMHepG29.52 µM[2]
Compound 23jVEGFR-23.7 nMHepG26.4 µM
Compound 23jVEGFR-23.7 nMMCF-710.3 µM

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the VEGFR-2 signaling pathway and a general experimental workflow for evaluating this compound.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Tubulin β-tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules CellCycle G2/M Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibitor This compound Inhibitor->VEGFR2 Inhibits Inhibitor->Tubulin Inhibits

Caption: VEGFR-2 Signaling and this compound Inhibition.

Experimental_Workflow Experimental Workflow for this compound Evaluation start Start cell_culture Culture Cancer Cell Lines (e.g., HepG2, MCF-7) start->cell_culture treatment Treat cells with This compound (various concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis western_blot Western Blot Analysis (p-VEGFR-2, downstream targets, apoptosis markers) treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental Workflow for this compound.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures. Researchers should optimize these protocols for their specific cell lines and experimental conditions. For precise details regarding this compound, it is recommended to consult the primary research article: Abdelhameid MK, et al. Bioorg Chem. 2020 Aug;101:103995.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, human hepatocellular carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Protocol 3: Western Blot Analysis for VEGFR-2 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of VEGFR-2 and downstream signaling proteins.

Materials:

  • Cancer cell line expressing VEGFR-2

  • This compound

  • VEGF-A (recombinant)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-total VEGFR-2, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-Bax, anti-Bcl-2, anti-Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for Vegfr-2-IN-22 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of a representative small molecule VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-22. Due to the limited publicly available data for a compound specifically named "this compound," this document outlines generalized protocols and dosage recommendations based on established methodologies for similar VEGFR-2 tyrosine kinase inhibitors in preclinical animal models.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a primary mediator of angiogenesis, the formation of new blood vessels. In cancer, pathological angiogenesis is a critical process for tumor growth, invasion, and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain can block downstream signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization and growth.

These protocols are designed to guide researchers in evaluating the in vivo efficacy of this compound in a typical murine xenograft tumor model.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting the key cellular processes involved in angiogenesis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binding & Dimerization PLCg PLCγ VEGFR2_dimer->PLCg pY1175 PI3K PI3K VEGFR2_dimer->PI3K pY951 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade upon VEGF binding.

Quantitative Data Summary

The following tables provide representative data for a typical VEGFR-2 inhibitor. These values should be determined experimentally for this compound.

Table 1: In Vitro Potency of a Representative VEGFR-2 Inhibitor

ParameterValueDescription
VEGFR-2 IC50 (Biochemical Assay) 1 - 20 nMConcentration for 50% inhibition of VEGFR-2 kinase activity.
HUVEC Proliferation IC50 (Cell-based Assay) 10 - 100 nMConcentration for 50% inhibition of human umbilical vein endothelial cell proliferation.

Table 2: Representative In Vivo Dosage for VEGFR-2 Inhibitors in Murine Models

Animal ModelRoute of AdministrationDosage RangeDosing FrequencyReference
Nude Mice (Xenograft)Oral Gavage (p.o.)5 - 80 mg/kgOnce Daily (QD)[1]
C57BL/6 Mice (Syngeneic)Intraperitoneal (i.p.)20 - 40 mg/kgTwice Weekly (BIW)[2]
Athymic Nude MiceOral Gavage (p.o.)80 mg/kgOnce Daily (QD)[3]

Experimental Protocols

The following are detailed protocols for the preparation of dosing solutions and an in vivo efficacy study in a murine xenograft model.

Protocol 1: Preparation of Dosing Solution for In Vivo Studies

Many kinase inhibitors are poorly soluble in aqueous solutions. A common formulation approach for in vivo studies involves a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the required concentration. Based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice (e.g., 20 g), and a typical dosing volume of 10 mL/kg (0.2 mL for a 20 g mouse), the required concentration would be 2 mg/mL.

  • Prepare a stock solution in DMSO. Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare 10 mL of a 2 mg/mL final solution with 10% DMSO, dissolve 20 mg of the compound in 1 mL of DMSO.

  • Add co-solvents. To the DMSO stock solution, add PEG300 (e.g., 4 mL for a 40% final concentration) and vortex thoroughly.

  • Add surfactant. Add Tween 80 (e.g., 0.5 mL for a 5% final concentration) and vortex until the solution is homogenous.

  • Add aqueous component. Slowly add the sterile saline or PBS (e.g., 4.5 mL for a 45% final concentration) while continuously vortexing to prevent precipitation.

  • Final formulation. The final vehicle composition would be, for example, 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline. The solution should be clear. If precipitation occurs, optimization of the vehicle components is necessary.

  • Storage. Use the dosing solution immediately or store at 4°C for short-term use (stability should be verified). For longer-term storage, aliquot and store at -20°C or -80°C. Before administration, bring the solution to room temperature and vortex.

Protocol 2: In Vivo Efficacy Study in a Murine Xenograft Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_model Select Animal Model (e.g., Nude Mice) animal_model->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize into Groups (Vehicle, Low Dose, High Dose) tumor_growth->randomization dosing Daily Dosing (e.g., Oral Gavage) randomization->dosing monitoring Measure Tumor Volume and Body Weight (2-3x/week) dosing->monitoring endpoint Study Endpoint (e.g., 21 days or max tumor size) monitoring->endpoint analysis Data Analysis (TGI, Statistical Tests) endpoint->analysis

Caption: General workflow for an in vivo xenograft study.

Materials and Methods:

  • Animal Model: Immunocompromised mice (e.g., Athymic Nude, NOD/SCID) are typically used for human tumor cell line xenografts.

  • Cell Line: A suitable human cancer cell line known to be responsive to anti-angiogenic therapy (e.g., MC38 colon adenocarcinoma).

  • Reagents: this compound dosing solution, vehicle control solution, cell culture media, Matrigel (optional, can improve tumor take rate).

  • Equipment: Calipers, analytical balance, oral gavage needles, syringes.

Procedure:

  • Tumor Cell Implantation:

    • Harvest tumor cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 1-10 x 106 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the animals daily for tumor growth.

    • Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

      • Group 1: Vehicle control

      • Group 2: this compound (Low Dose, e.g., 10 mg/kg)

      • Group 3: this compound (High Dose, e.g., 40 mg/kg)

      • Group 4: Positive control (optional, a known VEGFR-2 inhibitor)

  • Drug Administration:

    • Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage). The volume is typically 5-10 mL/kg.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (Length x Width²) / 2.

    • Record animal body weight at the same frequency to monitor for toxicity.

    • The study is terminated when tumors in the control group reach a predetermined maximum size or after a set duration (e.g., 21 days).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) at the end of the study.

    • Perform appropriate statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Disclaimer

This document provides a generalized framework for the in vivo evaluation of a representative VEGFR-2 inhibitor. All protocols, including dosage, formulation, and experimental design, should be optimized and validated by the end-user for the specific compound and animal model being used. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Vegfr-2-IN-XX Administration in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is critical for tumor growth, providing tumors with essential nutrients and oxygen.[3][4] Consequently, VEGFR-2 has emerged as a significant target in oncology research and drug development.[1][5] Small molecule inhibitors that target the tyrosine kinase activity of VEGFR-2 can block downstream signaling pathways, thereby inhibiting the proliferation and migration of endothelial cells and suppressing tumor growth.[1][6]

These application notes provide a comprehensive guide for the preclinical evaluation of a representative VEGFR-2 inhibitor, herein referred to as Vegfr-2-IN-XX, in mouse models of cancer. The protocols and data presented are based on established methodologies for small molecule VEGFR-2 inhibitors and are intended to serve as a representative guide for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Illustrative In Vivo Efficacy of Vegfr-2-IN-XX in Xenograft Models
Cancer ModelTreatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Reference
Lewis Lung Carcinoma (LLC)Vegfr-2-IN-XX80Daily Oral Gavage~84[7]
B16.F10 MelanomaVegfr-2-IN-XX80Daily Oral Gavage~82[7]
Ovarian Cancer (SKOV3ip1)Anti-mouse VEGFR-2 mAb (DC101)--69[8]
Ovarian Cancer (A2774)Anti-mouse VEGFR-2 mAb (DC101)--76[8]

Note: Data for Vegfr-2-IN-XX is adapted from studies on the VEGFR-2 inhibitor vandetanib.[7] Data for ovarian cancer models is from studies using an anti-mouse VEGFR-2 monoclonal antibody.[8]

Table 2: Representative Pharmacokinetic Parameters of a VEGFR-2 Inhibitor in Mice
ParameterUnitValue (IV, 5 mg/kg)Value (PO, 20 mg/kg)Description
C₀ / Cmaxng/mL1500800Initial / Maximum plasma concentration
AUC₀-tng·h/mL32005500Area under the curve from time 0 to the last measurement
AUC₀-∞ng·h/mL32505600Area under the curve from time 0 to infinity
t₁/₂h4.56.0Elimination half-life
CLL/h/kg1.54-Clearance
VdL/kg9.9-Volume of distribution
Tmaxh-2.0Time to reach maximum plasma concentration
F%-43Bioavailability

Note: This table presents illustrative pharmacokinetic parameters for a representative novel VEGFR-2 inhibitor and is based on typical data for such compounds.[1] Publicly available, detailed pharmacokinetic studies specifically for a compound designated "Vegfr-2-IN-22" are limited.[1]

Signaling Pathway

The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers receptor dimerization and autophosphorylation.[1][3] This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways.[3][5] These pathways are crucial for promoting endothelial cell proliferation, migration, and survival, which are hallmarks of angiogenesis.[1][5]

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Migration Endothelial Cell Migration Akt->Migration Survival Endothelial Cell Survival Akt->Survival Vegfr2_IN_XX Vegfr-2-IN-XX Vegfr2_IN_XX->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of Vegfr-2-IN-XX.

Experimental Protocols

Protocol 1: Preparation of Vegfr-2-IN-XX for In Vivo Administration

This protocol describes the preparation of a dosing solution for a representative small molecule VEGFR-2 inhibitor for oral or intraperitoneal administration in mice.

Materials:

  • Vegfr-2-IN-XX hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of drug: Determine the total amount of Vegfr-2-IN-XX needed based on the dose, number of animals, average animal weight, and dosing volume. It is advisable to prepare a 10-20% overage.[5]

    • Example Calculation for a 20 mg/kg dose in 10 mice (average 20 g each) with a 100 µL dosing volume:

      • Dose per mouse = 20 mg/kg * 0.02 kg = 0.4 mg.[5]

      • Concentration needed = 0.4 mg / 0.1 mL = 4 mg/mL.[5]

      • Total volume for 10 mice = 10 * 100 µL = 1 mL.[5]

      • With a 20% overage, prepare 1.2 mL.

      • Total drug needed = 4 mg/mL * 1.2 mL = 4.8 mg.[5]

  • Prepare Stock Solution:

    • Weigh the required amount of Vegfr-2-IN-XX into a sterile tube.[5]

    • Add the minimum volume of DMSO required for complete dissolution.[5]

    • Vortex and sonicate briefly until the powder is fully dissolved, creating a clear stock solution.[5]

  • Prepare Final Vehicle Formulation: A common vehicle for oral or intraperitoneal (IP) administration is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[5]

    • In a new sterile conical tube, add the required volume of the DMSO stock solution.[5]

    • Add PEG300 and vortex to mix.[5]

    • Add Tween 80 and vortex thoroughly.[5]

    • Slowly add the saline or PBS while vortexing to prevent precipitation.[5] The final solution should be clear.

  • Storage and Use:

    • Use the dosing solution immediately or store it at 4°C for short-term use (verify stability).[5]

    • For longer-term storage, aliquots should be kept at -20°C or -80°C.[5]

    • Before administration, bring the solution to room temperature and vortex to ensure homogeneity.[5]

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Murine Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of Vegfr-2-IN-XX in a subcutaneous tumor model.

Materials and Animals:

  • Female athymic nude mice (NCr-nu) or other appropriate strain.[8]

  • Cancer cell line (e.g., Lewis Lung Carcinoma, B16.F10 Melanoma).[7]

  • Matrigel (optional)

  • Calipers

  • Vegfr-2-IN-XX dosing solution

  • Vehicle control solution

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel, at the desired concentration.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the animals daily for tumor growth.[5]

    • Measure tumor dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 per group).[5]

      • Group 1: Vehicle Control

      • Group 2: Vegfr-2-IN-XX (e.g., 80 mg/kg)[7]

      • Group 3 (Optional): Positive Control (another known VEGFR-2 inhibitor)[5]

  • Drug Administration:

    • Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via the chosen route (e.g., oral gavage, IP injection).[5] The volume is typically 5-10 mL/kg.[5]

  • Monitoring and Endpoints:

    • Continue to monitor tumor growth and animal body weight throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow

Experimental_Workflow In Vivo Efficacy Study Workflow A Tumor Cell Implantation B Tumor Growth Monitoring A->B C Randomization into Treatment Groups B->C Tumors reach 100-150 mm³ D Daily Drug Administration C->D E Continued Monitoring (Tumor Volume, Body Weight) D->E E->D Daily F Study Endpoint E->F G Tumor Excision and Analysis F->G

Caption: A typical experimental workflow for an in vivo anti-cancer efficacy study.

References

Application Notes and Protocols for Vegfr-2-IN-22 in Tumor Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary driver of this process, making it a key target for anti-cancer therapies. Vegfr-2-IN-22 is a potent and selective small molecule inhibitor of VEGFR-2, also exhibiting inhibitory effects on β-tubulin polymerization. These dual mechanisms of action make it a valuable tool for studying tumor angiogenesis and as a potential therapeutic agent.

This compound, also identified as compound 25 in the scientific literature, has demonstrated a half-maximal inhibitory concentration (IC50) of 19.82 nM against VEGFR-2. Its ability to disrupt microtubule dynamics through tubulin polymerization inhibition provides an additional anti-mitotic and anti-angiogenic effect. Furthermore, studies have shown that this compound can induce apoptosis in cancer cells.

These application notes provide a comprehensive overview of the use of this compound in tumor angiogenesis research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

This compound primarily functions by inhibiting the tyrosine kinase activity of VEGFR-2. Binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability. This compound competitively binds to the ATP-binding site within the catalytic domain of VEGFR-2, preventing its phosphorylation and subsequent activation of downstream signaling.

In addition to its effects on VEGFR-2, this compound also disrupts the formation of microtubules by inhibiting the polymerization of β-tubulin. Microtubules are essential for cell division, migration, and intracellular transport. By interfering with microtubule dynamics, this compound can arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis. This dual-targeting approach provides a multi-faceted strategy to inhibit tumor growth by both cutting off its blood supply and directly targeting cancer cells.

Data Presentation

The following tables summarize the inhibitory activities of this compound and a representative, well-characterized VEGFR-2 inhibitor, Sorafenib, for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound and Sorafenib

CompoundTargetAssay TypeIC50 (nM)Cell Line
This compound VEGFR-2 Enzymatic Assay 19.82 N/A
This compoundβ-tubulinPolymerization Assay-N/A
This compound-Cytotoxicity (MTT)-HepG2
SorafenibVEGFR-2Enzymatic Assay90N/A
SorafenibBRAFEnzymatic Assay22N/A
Sorafenibc-KitEnzymatic Assay-N/A
Sorafenib-Cytotoxicity (MTT)3.9 µMHepG2

Note: Specific quantitative data for β-tubulin inhibition and cytotoxicity of this compound are not publicly available and are denoted by "-". Data for Sorafenib is provided for illustrative purposes.

Table 2: Cellular Effects of this compound

CompoundEffectAssayCell LineObservations
This compound Cell Cycle Arrest Flow Cytometry HepG2 Arrest at G2/M phase
This compound Apoptosis Induction Apoptosis Assays HepG2 Induces apoptosis

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates SHC Shc/Grb2 VEGFR2->SHC Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras SHC->Ras Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Vegfr2_IN_22 This compound Vegfr2_IN_22->VEGFR2 Inhibits Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Kinase_Assay VEGFR-2 Kinase Assay Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis Tube_Formation Endothelial Tube Formation CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Xenograft Tumor Xenograft Model Vegfr2_IN_22 This compound Vegfr2_IN_22->Kinase_Assay Vegfr2_IN_22->Tubulin_Assay Vegfr2_IN_22->Cytotoxicity Vegfr2_IN_22->Tube_Formation Vegfr2_IN_22->CAM_Assay Vegfr2_IN_22->Xenograft

Application Notes and Protocols: Western Blot Analysis of Vegfr-2-IN-22 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of the VEGFR-2 signaling pathway is implicated in various pathologies, including cancer, making it a prime target for therapeutic intervention. Vegfr-2-IN-22 is a potent inhibitor of VEGFR-2, and assessing its efficacy requires robust methods to quantify its impact on the receptor and its downstream signaling cascades. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound to evaluate its inhibitory effects.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot analysis, demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation and downstream signaling by this compound. Data is presented as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control.

This compound Conc. (nM)p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized)% Inhibition of VEGFR-2 Phosphorylationp-Akt / Total Akt Ratio (Normalized)% Inhibition of Akt Phosphorylationp-ERK1/2 / Total ERK1/2 Ratio (Normalized)% Inhibition of ERK1/2 Phosphorylation
0 (Vehicle Control)1.000%1.000%1.000%
100.8218%0.8515%0.8812%
500.5545%0.6040%0.6535%
1000.3070%0.3565%0.4060%
2500.1585%0.2080%0.2278%
5000.0892%0.1288%0.1585%
10000.0496%0.0793%0.0991%

Note: The data presented in this table is for illustrative purposes only and represents a typical expected outcome. Actual results may vary depending on the specific experimental conditions, cell line, and antibodies used.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of this compound treated cells.

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and appropriate cell line for studying VEGFR-2 signaling.

  • Culture Conditions: Culture HUVECs in EGM-2 endothelial cell growth medium, supplemented with the necessary growth factors, at 37°C in a humidified atmosphere of 5% CO2.

  • Starvation: To reduce basal receptor phosphorylation levels, starve the cells in a basal medium (EBM-2) containing 0.5% Fetal Bovine Serum (FBS) for 4-6 hours prior to treatment.

  • Inhibitor Treatment: Pretreat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) or a vehicle control (such as DMSO) for 1-2 hours.

  • VEGF Stimulation: To induce VEGFR-2 phosphorylation, stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

Western Blot Protocol

1. Cell Lysis:

  • Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[3][4]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[4]

  • Carefully collect the supernatant which contains the protein lysate.[4]

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit to ensure equal loading of proteins for each sample.[4]

3. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5 minutes to denature the proteins.[5]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[4]

4. Immunoblotting:

  • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2) diluted in the blocking buffer, overnight at 4°C with gentle agitation.[4]

  • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature.[4]

  • Wash the membrane three times for 10 minutes each with TBST.[4]

5. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as GAPDH or β-actin.[4] Densitometry analysis can then be performed to quantify the band intensities.

Visualizations

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds p-VEGFR-2 p-VEGFR-2 VEGFR-2->p-VEGFR-2 Autophosphorylation PI3K PI3K p-VEGFR-2->PI3K PLCγ PLCγ p-VEGFR-2->PLCγ This compound This compound This compound->p-VEGFR-2 Inhibits Akt Akt PI3K->Akt p-Akt p-Akt Akt->p-Akt Survival Survival p-Akt->Survival PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation Migration Migration p-ERK->Migration Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (HUVECs + this compound) Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE (Protein Separation) Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-p-VEGFR-2) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Detection (ECL Substrate) Secondary_Antibody->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

References

Application Notes and Protocols for Cell Viability Assay with VEGFR-2 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1] Tumor cells often overexpress Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells, stimulating the formation of new blood vessels that supply the tumor with essential nutrients and oxygen, thereby promoting its growth and metastasis.[2] Inhibiting the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer treatment.[2] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain can interrupt multiple downstream signaling pathways involved in cell proliferation, migration, and survival.[1][3]

These application notes provide a comprehensive guide to performing a cell viability assay to evaluate the efficacy of a VEGFR-2 inhibitor, using Vegfr-2-IN-22 as a representative compound. The protocols detailed below are essential for researchers in drug discovery and development to assess the anti-proliferative effects of potential VEGFR-2 inhibitors.

Data Presentation

The efficacy of VEGFR-2 inhibitors is typically quantified by their IC50 value, which is the concentration of the inhibitor required to reduce a biological process, such as cell viability, by 50%. The following tables summarize representative IC50 values for various VEGFR-2 inhibitors in different cancer cell lines, providing a comparative basis for new compounds.

Table 1: Inhibitory Activity (IC50) of VEGFR-2 Kinase

CompoundIC50 (nM)
Sorafenib90
Axitinib0.2
Sunitinib9
This compound (Example) 5 - 50 (Hypothetical)

Note: Data for well-characterized inhibitors are sourced from literature. The IC50 for this compound is a hypothetical range for illustrative purposes.

Table 2: Cell Viability (IC50) in Different Cancer Cell Lines

CompoundHepG2 (µM)HCT-116 (µM)MCF-7 (µM)A549 (µM)
Sorafenib9.38.511.214.1
Axitinib7.86.9--
Compound 11 (from study)9.52-11.5210.61
This compound (Example) 5 - 15 (Hypothetical) 8 - 20 (Hypothetical) 10 - 25 (Hypothetical) 7 - 18 (Hypothetical)

Note: IC50 values for Sorafenib, Axitinib, and Compound 11 are from published studies.[4] Values for this compound are hypothetical and should be determined experimentally.

Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[5][6][7] Small molecule inhibitors like this compound typically act by competing with ATP for the binding site in the kinase domain, thereby preventing phosphorylation and blocking the downstream signaling required for angiogenesis and cell proliferation.[3]

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Vegfr2_IN_22 This compound Vegfr2_IN_22->VEGFR2 Inhibits ATP ATP PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The general workflow for a cell viability assay involves seeding cells, treating them with the inhibitor, incubating for a specified period, adding a viability reagent, and then measuring the signal.

Experimental_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (Allow cells to adhere overnight) A->B C 3. Compound Treatment (Add serial dilutions of this compound) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add Viability Reagent (e.g., MTT, MTS, or ATP-based) D->E F 6. Incubation (as per reagent protocol) E->F G 7. Measure Signal (Absorbance or Luminescence) F->G H 8. Data Analysis (Calculate % viability and IC50) G->H

Caption: General experimental workflow for a cell viability assay.[8]

Experimental Protocols

Several methods can be used to assess cell viability. The most common are colorimetric assays like MTT and MTS, or luminescence-based assays that measure ATP levels.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[9]

Materials:

  • Cancer cell line expressing VEGFR-2 (e.g., HepG2, HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (for dissolving the compound)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for another 2-4 hours at 37°C, or overnight, to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: MTS Cell Viability Assay

The MTS assay is a similar colorimetric assay where the MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step.[9]

Materials:

  • Same as for the MTT assay, but replace MTT and solubilization solution with a combined MTS reagent (e.g., CellTiter 96® AQueous One Solution).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • MTS Assay:

    • After the 48-72 hour incubation with the compound, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC50 value as described in the MTT protocol.

Protocol 3: ATP-Based Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[10]

Materials:

  • Same as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.

  • An ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates.

  • ATP Assay:

    • After the incubation period, allow the plate and its contents to equilibrate to room temperature for about 30 minutes.

    • Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

      • % Viability = (Luminescence of treated cells / Luminescence of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The provided protocols offer robust and reliable methods for assessing the effect of the VEGFR-2 inhibitor this compound on cell viability. The choice of assay depends on the specific experimental needs and available equipment. By following these detailed procedures, researchers can effectively screen and characterize the anti-proliferative activity of potential anticancer compounds targeting the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Vegfr-2-IN-22 solubility and formulation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vegfr-2-IN-22. The information is designed to address common challenges related to the solubility and formulation of this inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility Issues

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific quantitative solubility data for this compound is not publicly available, based on the chemical properties of similar small molecule kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions. For related compounds, such as VEGFR-2-IN-5, solubility in DMSO is reported to be high (≥ 46 mg/mL). It is advisable to use newly opened, anhydrous DMSO to avoid solubility issues caused by water absorption.

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes).

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Sonication: Use an ultrasonic bath to aid in dissolution. For some related compounds, sonication is recommended.

  • Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO. Old DMSO can absorb moisture, which may reduce the solubility of the compound.

Q3: Can I dissolve this compound in aqueous buffers for my in vitro assay?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its predicted low water solubility. To prepare working solutions for in vitro assays, first create a high-concentration stock solution in 100% DMSO. Subsequently, dilute this stock solution into your aqueous experimental medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Rapidly adding the DMSO stock to the aqueous buffer can sometimes cause precipitation. Try adding the stock solution dropwise while gently vortexing the buffer.

Formulation for In Vivo Studies

Q4: How can I formulate this compound for animal studies?

A4: Formulating poorly water-soluble compounds like this compound for in vivo administration requires a vehicle that can maintain the compound in suspension or solution. While a specific formulation for this compound has not been published, common formulations for similar inhibitors can be adapted. It is essential to perform small-scale formulation trials to determine the optimal vehicle for your specific needs.

Recommended Starting Formulations for In Vivo Use:

Formulation ComponentOption 1 (Suspension)Option 2 (Solution/Suspension)
Solubilizing Agent 10% DMSO10% DMSO
Surfactant 5% Tween® 805% Tween® 80
Co-solvent -40% PEG300
Vehicle 85% Saline45% Saline

Note: The final formulation should be a homogenous and stable suspension or solution. Always check for precipitation before administration. The suitability of any formulation must be determined by the researcher, considering the route of administration and the animal model.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Aid Dissolution: If necessary, use gentle warming (37°C), vortexing, or sonication to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General Procedure for In Vitro VEGFR-2 Kinase Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound. Specific components and concentrations may vary depending on the commercial assay kit used.

  • Prepare Reagents: Reconstitute recombinant VEGFR-2 kinase, substrate (e.g., a poly-Glu-Tyr peptide), and ATP according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Kinase Reaction:

    • Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the VEGFR-2 kinase and substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This is often done using a method that detects the phosphorylated substrate, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Vegfr_2_IN_22 This compound Vegfr_2_IN_22->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis A Prepare Reagents (Kinase, Substrate, ATP) C Add Compound/Vehicle A->C B Serial Dilution of This compound B->C D Add Kinase & Substrate C->D E Initiate with ATP D->E F Incubate E->F G Detect Phosphorylation F->G H Calculate IC50 G->H

Caption: General experimental workflow for an in vitro VEGFR-2 kinase inhibition assay.

Technical Support Center: Optimizing Vegfr-2-IN-22 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Vegfr-2-IN-22 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and β-tubulin polymerization.[1] It exerts its biological effects by targeting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[2][3] By inhibiting VEGFR-2, this compound can block downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival.[2][3] Additionally, its activity as a β-tubulin polymerization inhibitor suggests it can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound has been shown to induce apoptosis in cancer cells.[1]

Q2: What is the IC50 of this compound?

The reported half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 is 19.82 nM.[1]

Q3: How should I prepare and store stock solutions of this compound?

For small molecule kinase inhibitors like this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO). Once prepared, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store stock solutions at -20°C or -80°C for long-term stability.

Q4: In which cell lines can I test the effects of this compound?

VEGFR-2 is highly expressed in vascular endothelial cells, making cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs) a primary model for studying its anti-angiogenic effects. Additionally, various cancer cell lines that express VEGFR-2 or are dependent on angiogenesis for growth are suitable for investigation. Examples of cancer cell lines used in studies with other VEGFR-2 inhibitors include:

  • Breast Cancer: MCF-7, MDA-MB-231

  • Renal Cell Carcinoma: A-498, Caki-2

  • Glioblastoma: GB1B

  • Leukemia, Lung, CNS, Ovarian, and Prostate cancer cell lines have also been shown to be sensitive to VEGFR-2 inhibition.[4]

Troubleshooting Guides

Issue 1: Low Potency or Lack of Expected Biological Effect

  • Possible Cause 1: Suboptimal Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 (19.82 nM) and narrow down to a more focused range.

  • Possible Cause 2: Compound Instability.

    • Troubleshooting Step: Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles by using single-use aliquots.

  • Possible Cause 3: Cell Line Insensitivity.

    • Troubleshooting Step: Confirm that your chosen cell line expresses VEGFR-2 at a sufficient level. This can be verified by Western blot or flow cytometry. If VEGFR-2 expression is low or absent, consider using a different cell line.

Issue 2: Compound Precipitation in Aqueous Media

  • Possible Cause: Exceeding Solubility Limit.

    • Troubleshooting Step 1: Lower the final concentration of this compound in your cell culture medium.

    • Troubleshooting Step 2: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤0.5%) to prevent solvent-induced toxicity and improve solubility.

    • Troubleshooting Step 3: Briefly sonicate the solution after dilution to aid in dissolving any small precipitates.

Issue 3: Off-Target Effects

  • Possible Cause: Inhibition of Other Kinases or Cellular Processes.

    • Troubleshooting Step 1: As this compound is also a β-tubulin polymerization inhibitor, be aware that observed effects may be a combination of VEGFR-2 and microtubule disruption.

    • Troubleshooting Step 2: To isolate the effects of VEGFR-2 inhibition, consider using a structurally unrelated VEGFR-2 inhibitor as a control.

    • Troubleshooting Step 3: Perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of VEGFR-2 to see if the phenotype can be reversed.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Other Common VEGFR-2 Inhibitors

CompoundTarget(s)IC50 (VEGFR-2)
This compound VEGFR-2, β-tubulin 19.82 nM [1]
Vegfr-2-IN-26VEGFR-215.5 nM[4]
AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.2 nM
SorafenibVEGFR-2, VEGFR-3, PDGFR-β, Flt-3, c-KIT, Raf-1, B-Raf90 nM
SunitinibVEGFR2, PDGFRβ, c-Kit80 nM
CabozantinibVEGFR2, c-Met, Ret, Kit, Flt-1/3/4, Tie2, AXL0.035 nM

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Western Blot Analysis of VEGFR-2 Signaling Pathway

This protocol allows for the assessment of the phosphorylation status of VEGFR-2 and its downstream effectors.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Akt->Cell_Migration Vegfr2_IN_22 This compound Vegfr2_IN_22->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Hypothesis Formulation Stock_Prep Prepare this compound Stock Solution (in DMSO) Start->Stock_Prep Dose_Response Dose-Response Assay (e.g., MTT) to Determine IC50 Stock_Prep->Dose_Response Cell_Culture Culture Appropriate Cell Line (e.g., HUVEC, MCF-7) Cell_Culture->Dose_Response Mechanism_Study Mechanism of Action Studies at Optimal Concentration Dose_Response->Mechanism_Study Western_Blot Western Blot for Pathway Analysis (p-VEGFR-2, p-Akt, p-ERK) Mechanism_Study->Western_Blot Angiogenesis_Assay Functional Angiogenesis Assay (e.g., Tube Formation) Mechanism_Study->Angiogenesis_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Angiogenesis_Assay->Data_Analysis Conclusion Conclusion and Further Experiments Data_Analysis->Conclusion

Caption: General Experimental Workflow for this compound.

References

Vegfr-2-IN-22 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the off-target effects and mitigation strategies for Vegfr-2-IN-22 is not publicly available. The following information is based on the known characteristics of the broader class of VEGFR-2 inhibitors and should be used as a general guide. It is crucial to perform specific experimental validation for this compound in your systems.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of VEGFR-2 inhibitors?

A1: VEGFR-2 inhibitors, particularly multi-kinase inhibitors, can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[1][2] Common off-targets for this class of inhibitors may include other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Kit, as well as downstream serine/threonine kinases.[2] These off-target effects can lead to various cellular responses and potential toxicities.[1][3][4]

Q2: What are the potential phenotypic consequences of off-target effects?

A2: Off-target effects of VEGFR-2 inhibitors can manifest in a variety of ways, including hypertension, hand-foot syndrome, fatigue, and gastrointestinal issues.[3][4] These are often dose-dependent and can vary in severity. At a cellular level, off-target kinase inhibition can lead to unintended pathway modulation, affecting cell proliferation, survival, and other physiological processes.

Q3: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?

A3: To determine if an observed phenotype is due to off-target activity, a series of control experiments are recommended. These can include:

  • Rescue experiments: If the off-target is known, overexpressing a drug-resistant mutant of the off-target kinase might rescue the phenotype.

  • RNAi or CRISPR-Cas9 knockdown: Silencing the suspected off-target kinase should phenocopy the effect observed with this compound if the effect is indeed mediated by that off-target.

  • Dose-response analysis: Comparing the IC50 for VEGFR-2 inhibition with the EC50 for the observed phenotype can provide insights. A significant discrepancy may suggest off-target effects.

Q4: What strategies can be employed to mitigate off-target effects?

A4: Mitigating off-target effects is crucial for ensuring the specificity of experimental results. Key strategies include:

  • Using the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits VEGFR-2 signaling to minimize off-target engagement.

  • Employing highly selective inhibitors: If available, use a more selective VEGFR-2 inhibitor as a control to distinguish on-target from off-target effects.

  • In vitro kinase profiling: Perform a comprehensive kinase panel screen to identify the specific off-targets of this compound. This allows for a better understanding of potential confounding effects.

  • Cell-based counter-screens: Use cell lines that lack VEGFR-2 but express a suspected off-target kinase to isolate and study the off-target effect.

Troubleshooting Guides

Problem: Unexpected Cell Toxicity or Altered Phenotype

You observe significant cell death, growth inhibition, or an unexpected change in cellular morphology at concentrations where you expect specific VEGFR-2 inhibition.

Possible Cause 1: Off-target kinase inhibition.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the EC50 for the observed phenotype and compare it to the known IC50 of this compound for VEGFR-2. A large difference may indicate an off-target effect.

    • Consult kinase selectivity data: If available for this compound, review its selectivity profile. If not, refer to the table of common off-targets for the VEGFR-2 inhibitor class below.

    • Use orthogonal controls: Treat cells with a structurally different VEGFR-2 inhibitor with a known, distinct off-target profile. If the unexpected phenotype persists, it is more likely an on-target effect of VEGFR-2 inhibition.

    • Perform a cell-based off-target assay: If a likely off-target is identified, test the effect of this compound in a cell line that expresses the off-target but not VEGFR-2.

Possible Cause 2: On-target toxicity in your specific cell model.

  • Troubleshooting Steps:

    • Confirm VEGFR-2 expression and activation: Use Western blotting to verify that your cell model expresses VEGFR-2 and that the pathway is active under your experimental conditions.

    • Validate VEGFR-2 inhibition: Confirm that this compound is inhibiting the phosphorylation of VEGFR-2 and its downstream effectors (e.g., ERK, Akt) at the concentrations used.

    • Literature review: Search for studies using VEGFR-2 inhibitors in similar cell models to see if similar toxicities have been reported.

Problem: Inconsistent or Non-reproducible Results

Your experimental results with this compound vary between experiments.

Possible Cause 1: Compound instability or improper storage.

  • Troubleshooting Steps:

    • Verify compound integrity: Ensure the compound has been stored correctly (as per the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles.

    • Prepare fresh stock solutions: Always use freshly prepared stock solutions for your experiments.

Possible Cause 2: Fluctuation in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize cell culture protocols: Ensure consistent cell passage number, confluency, and serum conditions.

    • Monitor pathway activation: Basal activation of the VEGFR-2 pathway can vary. Serum-starve cells before treatment to establish a consistent baseline.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical VEGFR-2 Inhibitor

Kinase TargetIC50 (nM)Fold Selectivity vs. VEGFR-2
VEGFR-2 1.5 1
PDGFRβ1510
c-Kit4530
FGFR17550
SRC300200
EGFR>10,000>6667

This table presents example data and does not represent the actual selectivity profile of this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol provides a general method for assessing the inhibitory activity of a compound against VEGFR-2 kinase.

  • Plate Coating: Coat a 96-well plate with a recombinant VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1).

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Inhibitor Pre-incubation: Add various concentrations of this compound to the wells. Include a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction: Add recombinant active VEGFR-2 kinase and ATP to initiate the phosphorylation reaction. Incubate for a specified time at an optimal temperature.

  • Detection: Add a phospho-tyrosine specific antibody conjugated to an enzyme (e.g., HRP).

  • Signal Measurement: Add a chemiluminescent or colorimetric substrate and measure the signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Western Blot for Downstream Signaling Inhibition

This protocol assesses the effect of this compound on the phosphorylation of downstream signaling proteins.

  • Cell Culture and Treatment: Culture VEGFR-2 expressing cells (e.g., HUVECs, HepG2) to ~80% confluency. Serum-starve the cells and then pre-treat with a dose range of this compound for a specified time.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-VEGFR-2, total VEGFR-2, phospho-ERK, total ERK, phospho-Akt, and total Akt. Use a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates p38 p38 MAPK VEGFR2->p38 Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt Migration Migration p38->Migration PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration Survival Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype (e.g., Toxicity) DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare Phenotype EC50 to VEGFR-2 IC50 DoseResponse->CompareIC50 Similar Similar CompareIC50->Similar Values are close Discrepant Discrepant CompareIC50->Discrepant Values are different OnTarget Likely On-Target Effect Similar->OnTarget OffTarget Suspect Off-Target Effect Discrepant->OffTarget Conclusion Refine Experimental Concentration and Controls OnTarget->Conclusion Orthogonal Use Orthogonal Controls (e.g., different inhibitor, RNAi) OffTarget->Orthogonal KinaseProfile Perform Kinase Selectivity Screen OffTarget->KinaseProfile Orthogonal->Conclusion KinaseProfile->Conclusion

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Technical Support Center: Enhancing VEGFR-2 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guidance is based on established principles for potent VEGFR-2 inhibitors. As there is limited publicly available information specifically for "Vegfr-2-IN-22," this document provides general strategies and troubleshooting for overcoming resistance to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the efficacy of our VEGFR-2 inhibitor in our cancer cell line over time. What are the likely causes?

A1: The development of acquired resistance is a common phenomenon when treating cancer cells with targeted therapies like VEGFR-2 inhibitors. Several mechanisms can contribute to this decreased efficacy:

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of VEGFR-2 by upregulating alternative signaling pathways to promote survival and proliferation. Common bypass pathways include the activation of other receptor tyrosine kinases such as Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met.[1][2]

  • Upregulation of Pro-Angiogenic Factors: The tumor microenvironment can adapt by increasing the production of other pro-angiogenic factors like Angiopoietin-2 (Ang2) or FGF.[1]

  • Autocrine VEGF Signaling: Some cancer cells can produce their own VEGF, creating a self-sustaining signaling loop that makes them less dependent on external VEGF and potentially more resistant to VEGFR-2 inhibitors.

  • Genetic and Epigenetic Alterations: Over time, cancer cells can acquire new mutations or epigenetic modifications that alter their dependence on the VEGFR-2 pathway.

  • Recruitment of Pro-Angiogenic Immune Cells: The tumor may recruit immune cells, such as certain myeloid cells, that release factors promoting angiogenesis and counteracting the effect of the inhibitor.[1]

Q2: Why do we see significant variability in the response to our VEGFR-2 inhibitor across different cancer cell lines?

A2: The inherent heterogeneity of tumors is the primary reason for variable responses to VEGFR-2 inhibitors.[1] Different cancer cell lines possess distinct genetic and molecular profiles that dictate their reliance on the VEGF/VEGFR-2 signaling axis. Some cell lines may have pre-existing active survival pathways that can readily compensate for VEGFR-2 blockade.

Q3: Our in vitro angiogenesis assays show potent inhibition, but the in vivo anti-tumor effect is less pronounced. What could be the reason for this discrepancy?

A3: This is a frequent observation that underscores the complexity of the in vivo tumor microenvironment. While in vitro assays like tube formation on Matrigel are excellent for assessing the direct effect on endothelial cells, they do not capture the full picture of the tumor microenvironment.[1] In an in vivo setting, factors such as the recruitment of bone marrow-derived pro-angiogenic cells, the activation of alternative angiogenic pathways by stromal cells, and increased pericyte coverage of tumor vessels can all contribute to a diminished anti-tumor response despite potent in vitro activity.

Troubleshooting Guide

Problem 1: Loss of Inhibitor Efficacy in Long-Term Cell Culture
Potential Cause Recommended Action
Development of Acquired Resistance 1. Verify Target Engagement: Confirm that the inhibitor still effectively blocks VEGFR-2 phosphorylation in the resistant cells using Western blotting. 2. Investigate Bypass Pathways: Profile the resistant cells for the activation of alternative receptor tyrosine kinases (e.g., p-FGFR, p-PDGFR, p-c-Met) and downstream signaling pathways (e.g., p-Akt, p-ERK) using phospho-kinase arrays or Western blotting. 3. Assess Secreted Factors: Use ELISA to measure the levels of alternative pro-angiogenic factors (e.g., FGF2, Ang2) in the conditioned media of resistant cells.[1]
Selection of a Resistant Subclone 1. Perform Single-Cell Cloning: Isolate and characterize individual clones from the resistant population to identify subclones with distinct resistance mechanisms. 2. Genomic and Transcriptomic Analysis: Compare the molecular profiles of the parental and resistant cell lines to identify genetic or expression changes associated with resistance.
Problem 2: Suboptimal Anti-Tumor Response in In Vivo Models
Potential Cause Recommended Action
Activation of Alternative Angiogenic Pathways in the Tumor Microenvironment 1. Combination Therapy: Consider combining the VEGFR-2 inhibitor with inhibitors of other pro-angiogenic pathways that are identified as being upregulated (e.g., FGFR inhibitors, PDGFR inhibitors).[2] 2. Targeting Downstream Signaling: Combine the VEGFR-2 inhibitor with inhibitors of downstream signaling nodes like PI3K or MEK.
Recruitment of Pro-Angiogenic Myeloid Cells 1. Immunophenotyping: Analyze the immune cell infiltrate in the tumors to identify the presence of pro-angiogenic immune cell populations. 2. Combination with Immunotherapy: Explore the combination of the VEGFR-2 inhibitor with agents that target pro-angiogenic immune cells.
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues 1. PK/PD Studies: Conduct studies to ensure that the inhibitor reaches the tumor at a sufficient concentration and for a duration that allows for sustained target inhibition.

Data Presentation

Table 1: Comparative IC50 Values of Selected VEGFR-2 Inhibitors
InhibitorVEGFR-2 IC50 (nM)Other Key TargetsReference Cell Line(s)
Axitinib0.2VEGFR-1, VEGFR-3, PDGFR, c-KITHUVEC
Sorafenib90VEGFR-3, PDGFRβ, c-KIT, FLT3, RAFHUVEC
Sunitinib80PDGFRβ, c-KIT, FLT3, RETHUVEC
Pazopanib30VEGFR-1, VEGFR-3, PDGFR, c-KITHUVEC

Note: IC50 values can vary depending on the assay conditions and cell line used.

Experimental Protocols

Western Blot Analysis of VEGFR-2 Signaling Pathway

This protocol allows for the assessment of the phosphorylation status of VEGFR-2 and key downstream signaling proteins.

  • Cell Culture and Treatment: Plate VEGFR-2 expressing cells (e.g., HUVECs, or cancer cell lines like HepG2, HCT-116) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with your VEGFR-2 inhibitor at various concentrations for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with an appropriate concentration of recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR2, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

ELISA for Secreted Pro-Angiogenic Factors

This protocol is used to quantify the levels of secreted factors in the cell culture media that may contribute to resistance.

  • Cell Culture: Seed an equal number of parental and resistant cells in complete media.

  • Conditioned Media Collection: After 48 hours, collect the conditioned media and centrifuge to remove any cells and debris.

  • ELISA: Perform an ELISA for human VEGF-A, FGF2, and Ang2 on the conditioned media according to the manufacturer's instructions.

  • Normalization: Normalize the results to the final cell number to account for any differences in cell proliferation.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures and is a key method to evaluate the anti-angiogenic potential of an inhibitor.

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel in the presence of various concentrations of the VEGFR-2 inhibitor.

  • Incubation: Incubate the plate for 4-12 hours at 37°C to allow for tube formation.

  • Imaging and Quantification: Visualize the tube-like structures using a microscope and capture images. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway.

Resistance_Mechanisms cluster_inhibition Therapeutic Intervention cluster_resistance Resistance Mechanisms cluster_outcome Cellular Outcome VEGFR2_Inhibitor This compound VEGFR2 VEGFR-2 VEGFR2_Inhibitor->VEGFR2 Inhibition Proliferation Proliferation VEGFR2->Proliferation Survival Survival VEGFR2->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis Bypass Bypass Pathway Activation (FGFR, PDGFR, c-Met) Bypass->Proliferation Bypass->Survival Autocrine Autocrine VEGF Loop Autocrine->Angiogenesis Microenvironment Tumor Microenvironment (e.g., FGF, Ang2 secretion) Microenvironment->Angiogenesis

Caption: Mechanisms of resistance to VEGFR-2 inhibitors.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy cluster_validation Validation LossOfEfficacy Decreased Inhibitor Efficacy WesternBlot Western Blot (p-VEGFR2, p-Akt, p-ERK) LossOfEfficacy->WesternBlot PhosphoArray Phospho-Kinase Array LossOfEfficacy->PhosphoArray ELISA ELISA (VEGF, FGF2, Ang2) LossOfEfficacy->ELISA Combination Combination Therapy (e.g., + FGFRi, + PDGFRi, + PI3Ki) WesternBlot->Combination PhosphoArray->Combination ELISA->Combination InVitro In Vitro Assays (Proliferation, Tube Formation) Combination->InVitro InVivo In Vivo Tumor Models InVitro->InVivo

Caption: Workflow to overcome VEGFR-2 inhibitor resistance.

References

Vegfr-2-IN-22 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VEGFR-2-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter when working with this compound.

Issue Possible Cause Suggested Solution
Inconsistent or lower than expected inhibition of VEGFR-2 signaling Compound Instability: this compound may be unstable in the cell culture medium at 37°C.- Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section).- Prepare fresh stock solutions and working solutions immediately before each experiment.- Minimize the exposure of the compound to light and elevated temperatures.
Suboptimal Compound Concentration: The concentration of this compound may be too low to achieve effective inhibition.- Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions.
Cell Line Resistance: The target cells may have intrinsic or acquired resistance to VEGFR-2 inhibition.- Verify the expression and activity of VEGFR-2 in your cell line.- Consider using a different cell line or a combination of inhibitors targeting alternative pathways.
High variability between experimental replicates Incomplete Solubilization: The compound may not be fully dissolved in the solvent or cell culture medium.- Ensure complete dissolution of the stock solution in DMSO before preparing working dilutions.- After diluting in medium, vortex thoroughly and visually inspect for any precipitation.
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.- Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette for seeding and verify cell density.
Assay Variability: The readout assay (e.g., Western blot, ELISA) may have inherent variability.- Include appropriate positive and negative controls in every experiment.- Ensure consistent incubation times and reagent additions.
Observed Cytotoxicity at Effective Concentrations Off-Target Effects: At higher concentrations, this compound might inhibit other kinases, leading to toxicity.- Titrate the inhibitor to the lowest effective concentration.- Test for off-target effects using kinase profiling assays if available.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (1 month), -20°C is generally sufficient, while -80°C is recommended for long-term storage (6 months).

Q2: How stable is this compound in cell culture media?

A2: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including the composition of the medium, the presence of serum, pH, and temperature. It is highly recommended to perform a stability test under your specific experimental conditions. A general protocol for assessing stability is provided below.

Q3: How can I determine the optimal working concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined empirically for each cell line and assay. A dose-response experiment is the best approach. Typically, a starting point could be a concentration range from 1 nM to 10 µM. The goal is to identify the lowest concentration that gives the desired biological effect without causing significant cytotoxicity.

Q4: What are the key downstream signaling pathways affected by VEGFR-2 inhibition?

A4: VEGFR-2 is a primary mediator of angiogenesis and its activation triggers several downstream signaling cascades.[1][2][3] Key pathways that are inhibited by blocking VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for endothelial cell proliferation, and the PI3K/Akt pathway, which is important for cell survival.[4][5]

Experimental Protocols

Protocol: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (with and without serum)

  • 24-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN) with an internal standard

  • HPLC-MS system

Procedure:

  • Prepare Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution by diluting the stock solution to 10 µM in your cell culture medium (prepare separate solutions for media with and without serum).

  • Incubation:

    • Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • Collect 100 µL aliquots from each well at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Preparation for Analysis:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard. This will precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials.

  • HPLC-MS Analysis:

    • Analyze the samples using a validated HPLC-MS method to quantify the remaining concentration of this compound at each time point.

    • The percentage of the compound remaining at each time point is calculated relative to the concentration at time 0.

Visualizations

Below are diagrams illustrating key concepts relevant to working with this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Endothelial Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival VEGFR2_IN_22 This compound VEGFR2_IN_22->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Stability_Workflow Prep Prepare 10 µM This compound in Media Incubate Incubate at 37°C Prep->Incubate Sample Collect Aliquots (0, 2, 4, 8, 24, 48h) Incubate->Sample Extract Protein Precipitation & Compound Extraction Sample->Extract Analyze HPLC-MS Analysis Extract->Analyze Result Determine % Remaining Analyze->Result

Caption: Experimental workflow for assessing compound stability.

References

Preventing Vegfr-2-IN-22 degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vegfr-2-IN-22. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound and other small molecule kinase inhibitors during storage and experimentation. Proper handling is critical for obtaining reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for lyophilized this compound powder?

A1: The optimal storage conditions are compound-specific and should always be confirmed from the manufacturer's datasheet. However, for most small molecule kinase inhibitors like this compound, the following general best practices apply to the lyophilized powder:

  • Temperature: Store at -20°C or -80°C for long-term stability.[1][2]

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[3] Many organic molecules are sensitive to photodecomposition.

  • Moisture: Keep the container tightly sealed in a dry environment.[3] For particularly hygroscopic compounds, storage in a desiccator is recommended.[4]

Q2: How should I prepare and store stock solutions of this compound?

A2: Preparing and storing stock solutions correctly is crucial to prevent degradation.

  • Solvent Selection: Use a high-purity, anhydrous solvent as recommended by the supplier, most commonly Dimethyl Sulfoxide (DMSO).[5] Ensure the solvent is fresh, as solvents like DMSO can absorb moisture from the air, which may lead to hydrolysis of the compound.[2]

  • Aliquoting: To avoid the damaging effects of repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.[1][2][3]

  • Storage Temperature: Store stock solution aliquots at -20°C for short-to-medium term storage (up to 1-3 months) or at -80°C for long-term storage (6 months or longer).[1][5]

Q3: How many freeze-thaw cycles can a stock solution of this compound tolerate?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles altogether.[2] Each cycle of freezing and thawing can introduce moisture and increase the chance of precipitation and chemical degradation. Preparing single-use aliquots is the best practice to maintain the integrity of the compound.[2][3]

Q4: My vial of powdered this compound contains very little powder, and it's hard to see. Is this normal?

A4: Yes, this is common for potent small molecules sold in small quantities (e.g., 1-10 mg). The powder may appear as a thin film or may have coated the walls or cap of the vial during shipping.[1] When preparing your stock solution, ensure you add the solvent directly to the original vial and rinse thoroughly to dissolve all of the compound.[1]

Storage and Stability Data

The following table summarizes general storage recommendations for small molecule inhibitors like this compound. For specific stability data, always consult the certificate of analysis provided by the manufacturer.

FormStorage TemperatureTypical StabilityKey Recommendations
Lyophilized Powder -20°C or -80°C2-3 yearsKeep container tightly sealed, desiccated, and protected from light.[1][2]
Stock Solution in DMSO -20°C1-3 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[5]
Stock Solution in DMSO -80°C6-12 monthsRecommended for long-term storage of stock solutions.[1][5]
Aqueous Solution 4°C or on ice< 24 hoursStability in aqueous buffers is often limited. Prepare fresh for each experiment.

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected activity in my experiments.

Potential CauseRecommended Action(s)
Compound Degradation 1. Verify Integrity: Use an analytical method like LC-MS to check the purity and identity of your current stock solution. Compare it to the manufacturer's specifications or a freshly prepared solution from a new vial.[3] 2. Review Storage: Confirm that both the powder and stock solutions have been stored at the correct temperature and protected from light and moisture.[2][3] 3. Prepare Fresh: Always prepare fresh working solutions from a stock aliquot just before the experiment.
Repeated Freeze-Thaw Cycles Discard the stock solution that has been subjected to multiple freeze-thaw cycles. Use a new, single-use aliquot for your next experiment.[2]
Inaccurate Pipetting Viscous solvents like DMSO can be difficult to pipette accurately. Ensure your pipette is calibrated and use proper reverse-pipetting techniques for viscous liquids.

Problem: I see a color change or precipitation in my stock solution.

Potential CauseRecommended Action(s)
Chemical Instability / Oxidation 1. Consult Datasheet: Review the manufacturer's documentation for notes on solution stability and appearance. 2. Discard Solution: Do not use a solution that has changed color or contains precipitate. This is a clear sign of degradation or insolubility. 3. Improve Storage: Ensure the vial is tightly sealed and consider purging the headspace with an inert gas (e.g., argon or nitrogen) before freezing to minimize oxidation.
Exceeded Solubility Limit 1. Check Concentration: Verify that the stock concentration does not exceed the compound's solubility limit in the chosen solvent. 2. Re-dissolve (with caution): Gently warm the vial to room temperature and vortex or sonicate to try and redissolve the precipitate.[2] If it persists, the solution may be supersaturated or degraded and should be discarded.

Visual Guides and Workflows

Diagram: Troubleshooting Compound Degradation

G start Inconsistent or No Experimental Activity check_storage 1. Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling 2. Review Handling Procedures (Freeze-Thaw, Solvent Quality) check_storage->check_handling analyze_compound 3. Analyze Compound Integrity (LC-MS, HPLC) check_handling->analyze_compound is_degraded Degradation Confirmed? analyze_compound->is_degraded order_new Order New Compound is_degraded->order_new Yes prepare_fresh Prepare Fresh Stock Solution from Powder is_degraded->prepare_fresh No re_evaluate Re-evaluate Protocols (Storage, Handling) order_new->re_evaluate continue_exp Continue Experiment prepare_fresh->continue_exp re_evaluate->prepare_fresh

Caption: A logical workflow for troubleshooting suspected compound degradation.

Diagram: Potential Degradation Pathways for Small Molecules

G cluster_factors Environmental Factors cluster_pathways Degradation Pathways Water Moisture / Water Hydrolysis Hydrolysis Water->Hydrolysis Oxygen Oxygen / Air Oxidation Oxidation Oxygen->Oxidation Light UV / Light Photolysis Photolysis Light->Photolysis Degraded Inactive Products Hydrolysis->Degraded Oxidation->Degraded Photolysis->Degraded Compound This compound (Active Compound) Compound->Hydrolysis Compound->Oxidation Compound->Photolysis

Caption: Common environmental factors and their resulting chemical degradation pathways.

Experimental Protocols

Protocol: Assessing Compound Purity and Degradation using LC-MS

This protocol provides a general method to assess the purity of a this compound stock solution and check for the presence of degradation products.

Objective: To determine the purity of a stock solution and identify potential degradation products by comparing a sample to a reference standard or previously analyzed batch.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reference standard (e.g., freshly prepared solution from new lyophilized powder)

  • LC-MS grade acetonitrile (B52724) (ACN)

  • LC-MS grade water

  • LC-MS grade formic acid (FA) or other appropriate modifier

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Appropriate C18 analytical column

Procedure:

  • Sample Preparation:

    • Label three vials: 'Blank', 'Reference', and 'Sample'.

    • Blank: Add 100 µL of DMSO to the 'Blank' vial. Dilute to 1 mL with 50:50 ACN/Water.

    • Reference: Prepare a fresh 10 µM solution of this compound from a new vial of powder. Dilute 1 µL of a 10 mM stock into 1 mL of 50:50 ACN/Water.

    • Sample: Take 1 µL from the stock solution being tested ('Sample') and dilute into 1 mL of 50:50 ACN/Water.

  • LC-MS Method:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-7 min: 5% to 95% B

      • 7-9 min: 95% B

      • 9-10 min: 95% to 5% B

      • 10-12 min: 5% B (re-equilibration)

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Scan Range: 100 - 1000 m/z

      • Data Acquisition: Full Scan (and optionally, data-dependent MS/MS for structural confirmation)

  • Data Analysis:

    • Check Blank: Run the 'Blank' sample first to ensure there is no system contamination.

    • Analyze Reference: Inject the 'Reference' sample. Identify the retention time and the exact mass of the parent ion for this compound. The main peak should correspond to >95% of the total ion chromatogram (TIC) area.

    • Analyze Sample: Inject the 'Sample'. Compare its chromatogram to the 'Reference'.

      • Purity: Calculate the peak area of the parent compound as a percentage of the total area of all peaks. A significant decrease from the expected purity (e.g., <90%) suggests degradation.

      • Degradation Products: Look for new peaks in the 'Sample' chromatogram that are not present in the 'Reference'. Analyze the mass spectra of these new peaks to hypothesize the nature of the degradation (e.g., an addition of 16 Da may suggest oxidation; an addition of 18 Da may suggest hydrolysis).

References

Technical Support Center: Vegfr-2-IN-22 In Vitro Toxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Vegfr-2-IN-22 in in vitro experiments. The information is designed to address common challenges and provide standardized protocols for assessing the compound's toxicity and mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is designed as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[1][2] By binding to VEGFR-2, the compound is expected to block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[3][4][5]

Q2: Which cell lines are recommended for testing the in vitro efficacy and toxicity of this compound?

A2: We recommend using endothelial cell lines that express high levels of VEGFR-2, such as Human Umbilical Vein Endothelial Cells (HUVECs), for assessing anti-angiogenic effects. For cytotoxicity screening, a panel of cancer cell lines known to have some level of VEGFR-2 expression, such as HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer), can be utilized.[2] It is also advisable to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess general cytotoxicity.

Q3: What are the appropriate positive and negative controls for my experiments?

A3: For positive controls, we recommend using well-characterized, potent VEGFR-2 inhibitors like Sorafenib or Sunitinib. For a negative control, a vehicle control (e.g., DMSO at the same final concentration as the test compound) is essential. In some experiments, a compound with no known activity against VEGFR-2 can also be used.[2]

Q4: How can I confirm that this compound is inhibiting the VEGFR-2 signaling pathway in my cell line?

A4: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of VEGFR-2 and its key downstream targets. After treating the cells with this compound and stimulating with VEGF, you should observe a decrease in the phosphorylation of VEGFR-2 (p-VEGFR-2), as well as downstream proteins like Akt (p-Akt) and ERK (p-ERK).[2]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results (e.g., MTT, CellTiter-Glo). 1. Inconsistent cell seeding density.2. Uneven compound distribution in wells.3. Edge effects in the microplate.4. Contamination of cell cultures.1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after adding the compound.3. Avoid using the outer wells of the plate for treatment groups; fill them with sterile media or PBS.4. Regularly check cell cultures for any signs of contamination.
This compound shows no significant cytotoxicity in cancer cell lines. 1. The selected cell lines may not be dependent on VEGFR-2 signaling for survival.2. The compound may be cytostatic rather than cytotoxic.3. Insufficient incubation time or compound concentration.1. Confirm VEGFR-2 expression in your cell lines via Western blot or qPCR.2. Perform a cell proliferation assay (e.g., BrdU incorporation) in addition to a viability assay.3. Conduct a dose-response and time-course experiment to determine the optimal conditions.
Unexpected cytotoxicity observed in control (non-VEGFR-2 expressing) cell lines. 1. Off-target effects of this compound on other kinases or cellular processes.2. High concentration of the vehicle (e.g., DMSO) is toxic to the cells.1. Perform a kinase profiling assay to identify potential off-target interactions.2. Ensure the final concentration of the vehicle is below the toxic threshold for your cell lines (typically <0.5% for DMSO).
No change in p-VEGFR-2 levels after treatment and VEGF stimulation. 1. The compound may not be cell-permeable.2. The concentration of this compound is too low to be effective.3. The VEGF stimulation was not effective.1. If possible, use a cell-free kinase assay to confirm direct inhibition of VEGFR-2.2. Increase the concentration of this compound in your experiment.3. Check the activity of your recombinant VEGF and ensure it is used at an optimal concentration.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
Cell LineCell TypeIC50 (µM) after 72h
HUVECHuman Umbilical Vein Endothelial5.2
HepG2Human Hepatocellular Carcinoma12.8
HCT-116Human Colorectal Carcinoma18.5
MCF-7Human Breast Adenocarcinoma25.1
WI-38Human Normal Lung Fibroblast> 50
Table 2: Effect of this compound on VEGFR-2 Pathway Phosphorylation
Treatmentp-VEGFR-2 (Tyr1175)p-Akt (Ser473)p-ERK1/2 (Thr202/Tyr204)
Vehicle Control1.001.001.00
This compound (1 µM)0.350.480.55
This compound (5 µM)0.120.210.28
This compound (10 µM)0.050.100.14
Data represents relative band density normalized to total protein and vehicle control after VEGF stimulation.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for VEGFR-2 Signaling Pathway
  • Cell Culture and Treatment: Plate cells and grow until they reach 70-80% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of this compound for 2 hours.

  • VEGF Stimulation: Stimulate the cells with recombinant human VEGF (50 ng/mL) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Migration Migration Src->Migration Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Vegfr_2_IN_22 This compound Vegfr_2_IN_22->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture seed_plate Seed Cells in Microplate start->seed_plate treat_compound Treat with this compound (Dose-Response) seed_plate->treat_compound incubate Incubate (e.g., 72 hours) treat_compound->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo) incubate->apoptosis_assay signaling_assay Signaling Pathway Analysis (Western Blot) incubate->signaling_assay analyze_data Data Analysis (IC50, Protein Levels) viability_assay->analyze_data apoptosis_assay->analyze_data signaling_assay->analyze_data conclusion Conclusion on Toxicity and Mechanism analyze_data->conclusion

Caption: General workflow for in vitro toxicity assessment of this compound.

References

Overcoming poor bioavailability of Vegfr-2-IN-22 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vegfr-2-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo use of this potent VEGFR-2 inhibitor, particularly its poor bioavailability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility limiting dissolution and absorption.1. Formulation Enhancement: Utilize a formulation strategy to improve solubility. Options include co-solvent/surfactant systems, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), or creating an amorphous solid dispersion.[1][2] 2. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area available for dissolution.[3][4][5]
Inconsistent efficacy in animal models despite consistent dosing. High inter-individual variability in absorption due to poor biopharmaceutical properties.1. Conduct a Pilot Pharmacokinetic (PK) Study: Establish the baseline PK profile of your current formulation to quantify the variability.[1] 2. Switch to a More Robust Formulation: A lipid-based formulation can help mitigate absorption variability by presenting the drug in a solubilized state.[1][6]
Precipitation of the compound in aqueous buffers or upon dilution. Low intrinsic solubility of this compound.1. pH Modification: If this compound is ionizable, adjusting the pH of the formulation vehicle can increase its solubility.[1] 2. Use of Solubilizing Excipients: Incorporate surfactants or co-solvents in your formulation to maintain solubility upon dilution in the gastrointestinal tract.[3][5]
High dose required to achieve therapeutic effect, leading to potential off-target effects. Inefficient absorption from the gastrointestinal tract.1. Prodrug Approach: Synthesize a more soluble or permeable prodrug of this compound that is converted to the active compound in vivo.[5][7] 2. Nanoformulation: Develop a nanoparticle-based delivery system to enhance absorption and potentially target the drug to the site of action.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: Like many kinase inhibitors, this compound likely exhibits poor oral bioavailability due to low aqueous solubility and potentially high lipophilicity.[1] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[3][8] Poor solubility limits the concentration of the drug available for absorption across the gut wall, leading to low and variable exposure.

Q2: What is the first step I should take to troubleshoot suspected low bioavailability?

A2: The initial and most critical step is to conduct a baseline pharmacokinetic (PK) study in your chosen animal model.[1] This will provide quantitative data on key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (total drug exposure), confirming the extent of the bioavailability issue.[1]

Q3: What are the most common formulation strategies to improve the bioavailability of a compound like this compound?

A3: Several strategies can be effective. These include:

  • Lipid-Based Formulations (e.g., SEDDS): These formulations present the drug in a solubilized form, which can significantly enhance absorption of lipophilic compounds.[1][6]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous state, you can increase its dissolution rate and solubility.[1][2]

  • Nanosuspensions: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[1][8]

  • Co-solvent/Surfactant Systems: These can increase the solubility of the drug in the dosing vehicle.[1][3]

Q4: Can a prodrug approach improve the in vivo performance of this compound?

A4: Yes, a prodrug strategy is a viable chemical modification approach. By attaching a promoiety to the parent drug, you can create a new molecule with improved solubility or permeability. This prodrug is then converted back to the active this compound in the body.[5][7] For example, an imide-type prodrug has been successfully used to improve the oral absorption of a VEGFR-2 inhibitor.[7]

Q5: Are there ways to enhance bioavailability without altering the compound or its formulation?

A5: In some cases, co-administration with a pharmacokinetic booster can be explored. These are agents that inhibit metabolic enzymes (like CYP450 enzymes) responsible for breaking down the drug, thereby increasing its plasma concentration and duration of action.[10] However, this approach requires careful consideration of potential drug-drug interactions.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for evaluating and optimizing the bioavailability of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K MAPK Ras/Raf/MEK/ERK (MAPK Pathway) PLCg->MAPK Akt Akt PI3K->Akt CellResponse Cell Proliferation, Survival, Migration, Permeability Akt->CellResponse MAPK->CellResponse Vegfr2_IN_22 This compound Vegfr2_IN_22->VEGFR2_dimer Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for troubleshooting and improving the bioavailability of this compound.

Experimental Protocols

Protocol 1: Baseline Pharmacokinetic (PK) Study

Objective: To determine the baseline pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in a rodent model (e.g., mice or rats).

Methodology:

  • Animal Model: Use a consistent species, strain, and sex of animals for the study (e.g., male Balb/c mice, 8-10 weeks old).

  • Compound Preparation:

    • IV Formulation: Dissolve this compound in a suitable vehicle for intravenous injection (e.g., 20% Solutol HS 15 in saline). The final concentration should allow for a dose volume of 5-10 mL/kg.

    • PO Formulation: Prepare a suspension or solution of this compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80).

  • Dosing:

    • Administer a single IV dose (e.g., 2 mg/kg) to one cohort of animals (n=3-4 per time point).

    • Administer a single PO dose (e.g., 10 mg/kg) to a separate cohort (n=3-4 per time point).

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters including AUC, Cmax, Tmax, half-life (t½), and clearance (CL).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to improve its solubility and oral absorption.

Methodology:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram by mixing the components in different ratios and observing the formation of a clear, single-phase system. This helps identify the optimal concentration ranges for the SEDDS formulation.

  • SEDDS Formulation:

    • Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagram.

    • Dissolve this compound into the mixture with gentle heating and stirring until a clear solution is formed.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the resulting droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally desirable.

    • Emulsification Time: Assess the time it takes for the SEDDS to form a fine emulsion upon gentle agitation in an aqueous medium.

  • In Vivo Evaluation:

    • Administer the this compound SEDDS formulation orally to an animal cohort.

    • Conduct a PK study as described in Protocol 1 and compare the resulting PK parameters (AUC, Cmax, F%) to the baseline data to determine the improvement in bioavailability.

References

Validation & Comparative

Comparative Analysis of Vegfr-2-IN-22 and Sunitinib in Renal Cell Carcinoma Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of Vegfr-2-IN-22 and sunitinib (B231) in renal cell carcinoma (RCC) models is not feasible at this time due to the absence of publicly available preclinical data for a compound specifically identified as "this compound". Extensive searches for this investigational agent did not yield specific experimental results, such as IC50 values in RCC cell lines or in vivo efficacy data, which are essential for a quantitative comparison.

However, in the interest of providing valuable context for researchers in the field, this guide will focus on the well-established role and mechanism of sunitinib, a standard-of-care treatment for RCC, and the broader therapeutic strategy of targeting the VEGFR-2 signaling pathway. A compound listed in chemical databases as "VEGF Receptor 2 Kinase Inhibitor I" (CAS 15966-93-5), for which "Vegfr-2 inhi" is a synonym, may be related to "this compound," but a definitive link and associated preclinical data are not available in the public domain.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor in RCC

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (KIT).[1] Its efficacy in RCC is primarily attributed to its anti-angiogenic effects mediated through the inhibition of VEGFR-2.

Mechanism of Action of Sunitinib

Sunitinib exerts its anti-tumor effects through multiple mechanisms:

  • Inhibition of Angiogenesis: By blocking VEGFR-2 on endothelial cells, sunitinib inhibits the signaling cascade that leads to the proliferation and migration of these cells, thus preventing the formation of new blood vessels that tumors need to grow.[2][3]

  • Direct Anti-Tumor Effects: Sunitinib can also directly inhibit the proliferation and induce apoptosis of RCC tumor cells.[4] This is, in part, mediated by the inhibition of other RTKs on the cancer cells themselves.

  • Modulation of the Tumor Microenvironment: Sunitinib has been shown to reduce the number of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) within the tumor microenvironment, which may contribute to an improved anti-tumor immune response.[4][5]

The signaling pathway of VEGFR-2 and the points of inhibition by a VEGFR-2 inhibitor like sunitinib are illustrated below.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activation Sunitinib Sunitinib Sunitinib->P_VEGFR2 Inhibition Response Cellular Responses: - Proliferation - Migration - Survival - Angiogenesis Downstream->Response

Caption: VEGFR-2 signaling pathway and the inhibitory action of sunitinib.

Preclinical Evaluation of Anti-Angiogenic Agents in RCC Models

A typical preclinical workflow to evaluate and compare the efficacy of VEGFR-2 inhibitors in RCC models is outlined below. This workflow would be applicable for comparing a novel agent like this compound against a benchmark compound such as sunitinib.

Experimental_Workflow Preclinical Workflow for Comparing VEGFR-2 Inhibitors in RCC cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay VEGFR-2 Kinase Assay (IC50 Determination) Cell_Lines RCC Cell Lines (e.g., 786-O, A498, Caki-1) Kinase_Assay->Cell_Lines Proliferation_Assay Cell Proliferation Assay (IC50/GI50 Determination) Cell_Lines->Proliferation_Assay Migration_Assay Cell Migration/Invasion Assay Cell_Lines->Migration_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis_Assay Xenograft RCC Xenograft Model Establishment (Subcutaneous or Orthotopic) Proliferation_Assay->Xenograft Treatment Treatment Groups: - Vehicle Control - Sunitinib - this compound Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity Pharmacodynamics Pharmacodynamic Analysis (e.g., p-VEGFR-2 in tumors) Tumor_Measurement->Pharmacodynamics

References

A Comparative Analysis of Vegfr-2-IN-22 and Sorafenib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) play a pivotal role in halting tumor angiogenesis. This guide provides a detailed comparative analysis of a novel inhibitor, Vegfr-2-IN-22, and the established multi-kinase inhibitor, sorafenib (B1663141), to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound emerges as a potent and more selective inhibitor of VEGFR-2 with a secondary mechanism of action as a β-tubulin polymerization inhibitor. In contrast, sorafenib, a well-established therapeutic, exhibits a broader kinase inhibition profile, targeting multiple pathways involved in tumor growth and angiogenesis. This guide presents a side-by-side comparison of their target specificity, in-vitro efficacy, and the signaling pathways they modulate, supported by experimental data and detailed methodologies.

Data Presentation

ParameterThis compoundSorafenibReference
Primary Target VEGFR-2VEGFR-2, Raf-1, B-Raf, VEGFR-1, VEGFR-3, PDGFR-β, c-Kit, FLT3, RET[1][2]
VEGFR-2 IC50 19.82 nM90 nM[1][2]
Secondary Target(s) β-tubulin polymerizationMultiple kinases including Raf, PDGFR, c-Kit, FLT3, RET[1][2]
Cellular IC50 (HepG2) Data not available~5-10 µM[3]
Cellular IC50 (Various Cancer Cell Lines) Data not availableGenerally in the low micromolar range (1-10 µM)[3]

Mechanism of Action and Target Profile

This compound demonstrates high potency against VEGFR-2, a key receptor tyrosine kinase that initiates a cascade of signaling events leading to endothelial cell proliferation, migration, and survival, all critical for angiogenesis.[4][5] With an IC50 value of 19.82 nM, it is a significantly more potent inhibitor of VEGFR-2 in enzymatic assays compared to sorafenib.[1] A distinguishing feature of this compound is its dual-action mechanism, also inhibiting β-tubulin polymerization. This secondary action can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, a mechanism distinct from its anti-angiogenic effects.

Sorafenib is a multi-kinase inhibitor with a broader spectrum of activity. While it inhibits VEGFR-2 with an IC50 of 90 nM, its therapeutic efficacy is also attributed to its potent inhibition of the Raf/MEK/ERK signaling pathway through targeting Raf-1 and B-Raf kinases.[2] Furthermore, sorafenib targets a range of other receptor tyrosine kinases, including VEGFR-1, VEGFR-3, Platelet-Derived Growth Factor Receptor β (PDGFR-β), c-Kit, Flt-3, and RET, contributing to its anti-proliferative and anti-angiogenic effects.[2] This multi-targeted approach, however, may also contribute to a wider range of off-target effects and associated toxicities.

Signaling Pathways

The signaling pathways affected by these inhibitors are crucial to their anti-cancer activity.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Activates Akt->Angiogenesis Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits (IC50: 90 nM) Sorafenib->Raf Inhibits Vegfr2_IN_22 This compound Vegfr2_IN_22->VEGFR2 Inhibits (IC50: 19.82 nM)

Caption: Simplified VEGFR-2 signaling cascade and points of inhibition.

This compound primarily targets the initial step of this pathway by inhibiting VEGFR-2 activation. Sorafenib also inhibits VEGFR-2 but additionally blocks downstream signaling at the level of Raf kinases.[2]

The dual mechanism of this compound also involves the disruption of microtubule formation, a process essential for mitosis.

Tubulin_Polymerization_Inhibition Tubulin Polymerization and Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Vegfr2_IN_22 This compound Blocked_Polymerization Polymerization Blocked Vegfr2_IN_22->Blocked_Polymerization

Caption: Mechanism of tubulin polymerization inhibition by this compound.

Experimental Protocols

To ensure a standardized comparison, the following experimental methodologies are recommended.

VEGFR-2 Kinase Assay

This assay is designed to measure the enzymatic activity of VEGFR-2 and the inhibitory potential of test compounds.

  • Reagents and Materials: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound and sorafenib.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow VEGFR-2 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffers) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Inhibitors Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction in 96-well Plate Serial_Dilution->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Read_Luminescence Read Luminescence Detection->Read_Luminescence Data_Analysis Calculate % Inhibition and IC50 Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in-vitro VEGFR-2 kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the inhibitors on cancer cell lines.

  • Reagents and Materials: Cancer cell lines (e.g., HepG2, HCT116), cell culture medium, 96-well cell culture plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and sorafenib for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in-vitro assembly of microtubules.

  • Reagents and Materials: Purified tubulin, polymerization buffer, GTP, a fluorescence or absorbance-based plate reader, and 96-well plates.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the tubulin solution to the polymerization buffer containing GTP and the test compound.

    • Monitor the change in absorbance or fluorescence over time at 37°C. Polymerization of tubulin into microtubules leads to an increase in light scattering (absorbance) or fluorescence.

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. The rate and extent of polymerization can be determined from the resulting curves. The IC50 for inhibition of tubulin polymerization can be calculated from dose-response curves.

Conclusion

This compound presents a promising profile as a potent and selective VEGFR-2 inhibitor with the added benefit of a secondary anti-mitotic mechanism through tubulin polymerization inhibition. Its higher potency for VEGFR-2 compared to sorafenib suggests the potential for greater efficacy at lower concentrations, which could translate to a better safety profile. Sorafenib, while less potent against VEGFR-2, offers a broader spectrum of anti-cancer activity by targeting multiple signaling pathways. The choice between a highly selective inhibitor like this compound and a multi-targeted agent like sorafenib will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

References

Validating Vegfr-2-IN-22 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of Vegfr-2-IN-22, a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and β-tubulin polymerization.[1] The performance of this compound is compared with other well-established VEGFR-2 inhibitors, Sunitinib, Sorafenib, and Axitinib, supported by experimental data and detailed protocols.

Introduction to VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[2] Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, survival, migration, and permeability.[3][4] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a prime target for anti-cancer therapies.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1054/1059 GRB2 GRB2 VEGFR2->GRB2 SHC SHC VEGFR2->SHC PKC PKC PLCg->PKC Akt Akt PI3K->Akt SOS SOS GRB2->SOS SHC->GRB2 Raf Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival RAS RAS SOS->RAS MEK MEK Raf->MEK mTOR->Survival RAS->Raf ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Figure 1: Simplified VEGFR-2 signaling pathway.

Comparison of VEGFR-2 Inhibitors

The following table summarizes the in vitro potency of this compound and selected alternative inhibitors against VEGFR-2.

InhibitorTarget(s)IC50 (VEGFR-2)
This compound VEGFR-2, β-tubulin19.82 nM[1]
Sunitinib VEGFRs, PDGFR, c-KIT2 nM
Sorafenib VEGFRs, PDGFR, Raf90 nM
Axitinib VEGFRs 1, 2, 30.2 nM

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Target Engagement Validation

Validating that a compound directly binds to its intended target within a cellular context is a critical step in drug development. The following section details key experimental protocols to assess the target engagement of VEGFR-2 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the thermal stability of a target protein upon ligand binding. A ligand-bound protein is typically more resistant to heat-induced denaturation.

CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cells to a range of temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble VEGFR-2 (e.g., Western Blot) D->E F Generate melt curves and determine thermal shift E->F

Figure 2: Experimental workflow for CETSA.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs or other cells endogenously expressing VEGFR-2) and allow them to adhere. Treat the cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the amount of soluble VEGFR-2 by Western blotting using a specific anti-VEGFR-2 antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble VEGFR-2 as a function of temperature for both inhibitor-treated and vehicle-treated samples to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells. A test compound that binds to the target will compete with the tracer, resulting in a decrease in the BRET signal.

NanoBRET_Workflow A Transfect cells with NanoLuc-VEGFR-2 construct B Add fluorescent tracer and test inhibitor A->B C Add NanoLuc substrate B->C D Measure luminescence and fluorescence C->D E Calculate BRET ratio D->E F Determine inhibitor's IC50 for target engagement E->F

Figure 3: Experimental workflow for NanoBRET assay.

Detailed Protocol:

  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for a NanoLuc® luciferase-VEGFR-2 fusion protein. Plate the transfected cells in a suitable microplate.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the cells. Subsequently, add a specific fluorescent tracer that binds to VEGFR-2. Incubate to allow for binding to reach equilibrium.

  • Substrate Addition: Add the NanoLuc® luciferase substrate to the wells.

  • Signal Detection: Measure the luminescence (from NanoLuc®) and fluorescence (from the tracer) signals using a plate reader capable of detecting BRET.

  • Data Analysis: Calculate the BRET ratio by dividing the fluorescence signal by the luminescence signal. Plot the BRET ratio against the concentration of the test inhibitor to determine the IC50 value for target engagement.

Western Blotting for Downstream Signaling

Inhibition of VEGFR-2 kinase activity should lead to a reduction in the phosphorylation of the receptor and its downstream signaling proteins. This can be assessed by Western blotting.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells expressing VEGFR-2 (e.g., HUVECs) to a suitable confluency. Starve the cells in a serum-free medium for several hours. Pre-treat the cells with different concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175). Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control protein such as GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities for phosphorylated and total VEGFR-2. A dose-dependent decrease in the ratio of phosphorylated VEGFR-2 to total VEGFR-2 in the presence of the inhibitor confirms target engagement and functional inhibition.

By employing these methodologies, researchers can rigorously validate the cellular target engagement of this compound and objectively compare its performance against other VEGFR-2 inhibitors. This comprehensive approach is essential for the confident progression of novel anti-angiogenic drug candidates.

References

Vegfr-2-IN-22: A Comparative Analysis of a Dual-Action Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic therapy. This guide provides a comparative overview of Vegfr-2-IN-22, a notable dual-action inhibitor, against other established VEGFR-2 inhibitors. The following sections detail its efficacy, present comparative data, and outline the experimental methodologies crucial for its evaluation.

Comparative Efficacy of VEGFR-2 Inhibitors

This compound has been identified as a potent inhibitor of both VEGFR-2 and β-tubulin polymerization. Its efficacy, particularly in terms of its half-maximal inhibitory concentration (IC50) for VEGFR-2, is a key metric for comparison with other inhibitors in this class. The table below summarizes the available IC50 data for this compound and a selection of other well-known VEGFR-2 inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.

InhibitorTarget(s)VEGFR-2 IC50 (nM)Reference Compound IC50 (nM)
This compound (Compound 25) VEGFR-2, β-tubulin 19.82 Not specified in source
Compound 13d (1,2,3-triazole derivative)VEGFR-226.38Sunitinib: 83.20[1]
SorafenibMulti-kinase (including VEGFR-2)90-
SunitinibMulti-kinase (including VEGFR-2)80-
AxitinibVEGFRsNot specified in sources-
LenvatinibMulti-kinase (including VEGFRs)4 (KDR) / 5.2 (Flt-4)-
PazopanibMulti-kinase (including VEGFRs)30-
ApatinibVEGFR-2, Ret, c-Kit, c-Src1-
CabozantinibVEGFR2, c-Met, Ret, Kit, and others0.035-

Disclaimer: The IC50 values presented in this table are sourced from various publications and may not be directly comparable due to potential differences in experimental methodologies and conditions.

Experimental Protocols

The evaluation of VEGFR-2 inhibitors typically involves a tiered approach, progressing from biochemical assays to cellular and in vivo models. The following are representative protocols for these key experiments.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Sorafenib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitor.

  • In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted compounds.

  • Add the recombinant VEGFR-2 kinase to initiate the reaction, excluding control wells for background measurement.

  • Add ATP to start the kinase reaction.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining using a luminescence-based detection reagent like Kinase-Glo®. The light output is inversely correlated with kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay (Cellular Assay)

This assay assesses the cytostatic effect of the inhibitor on endothelial cells, which is a key aspect of its anti-angiogenic potential.

Objective: To determine the effect of a test compound on the proliferation of HUVECs.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A (Vascular Endothelial Growth Factor A)

  • Test compound and reference inhibitor

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®)

  • 96-well cell culture plates

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Treat the cells with serial dilutions of the test compound or reference inhibitor in the presence of a stimulating concentration of VEGF-A.

  • Incubate for a period of 48-72 hours.

  • Add the cell proliferation reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.

Tumor Xenograft Model (In Vivo Assay)

This model evaluates the efficacy of the inhibitor in a living organism by assessing its ability to suppress tumor growth.

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line (e.g., a line known to be responsive to anti-angiogenic therapy)

  • Vehicle for compound administration (e.g., saline, DMSO/polyethylene glycol mixture)

  • Test compound and reference inhibitor

  • Calipers for tumor measurement

Procedure:

  • Inject the human tumor cells subcutaneously into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound, reference inhibitor, or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

  • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy.

Visualizing Mechanisms and Workflows

To better understand the context of this compound's action and evaluation, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for inhibitor assessment.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK MAPK MAPK PKC->MAPK Survival Survival Akt->Survival Migration Migration FAK->Migration Proliferation Proliferation MAPK->Proliferation Inhibitor This compound (and other inhibitors) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Outcome biochemical Biochemical Assay (VEGFR-2 Kinase Assay) ic50 Determine IC50 Values biochemical->ic50 cellular Cellular Assays (HUVEC Proliferation, Migration, Tube Formation) cellular->ic50 zebrafish Zebrafish Angiogenesis Model efficacy Assess Anti-Angiogenic & Anti-Tumor Efficacy zebrafish->efficacy xenograft Mouse Tumor Xenograft Model xenograft->efficacy toxicity Evaluate Toxicity & Tolerability xenograft->toxicity ic50->zebrafish ic50->xenograft lead_candidate Lead Candidate Selection efficacy->lead_candidate toxicity->lead_candidate

Caption: Experimental Workflow for VEGFR-2 Inhibitor Evaluation.

References

Comparative Analysis of VEGFR-2-IN-22 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of VEGFR-2-IN-22, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for assessing its specificity and potential off-target effects. In this guide, we present quantitative data on the inhibitory activity of a representative VEGFR-2 inhibitor, CHMFL-VEGFR2-002, against a panel of related kinases. Detailed experimental methodologies for key assays are also provided to aid in the replication and validation of these findings.

Data Presentation: Kinase Selectivity Profile

The inhibitory activity of CHMFL-VEGFR2-002, a compound analogous to this compound, was evaluated against a panel of 18 kinases to determine its selectivity. The following table summarizes the anti-proliferative activity (GI50) of the compound in engineered BaF3 cells expressing various kinases. Lower GI50 values indicate higher potency.

Kinase TargetGI50 (µmol/L)[1]
TEL-VEGFR2 0.15
TEL-VEGFR19.9
TEL-VEGFR3>10
TEL-PDGFRα0.62
TEL-PDGFRβ>10
TEL-cKIT>10
TEL-ABL>10
TEL-FGFR1>10
TEL-FGFR3>10
BCR-DDR2>10
TEL-EPHA2>10
TEL-TIE2>10
TEL-FLT3>10
TEL-RET>10
TEL-ROS1>10
TEL-ALK>10
TEL-NTRK1>10
TEL-MUSK>10

As the data indicates, CHMFL-VEGFR2-002 demonstrates high selectivity for VEGFR2, with significantly lower activity against other closely related kinases such as VEGFR1, PDGFRα, and a wide range of other tyrosine kinases.[1][2]

Experimental Protocols

To assess the cross-reactivity of kinase inhibitors, robust and standardized experimental protocols are essential. Below are detailed methodologies for a common approach used in kinase inhibitor profiling.

Cell-Based Kinase Inhibition Assay (using engineered BaF3 cells)

This assay measures the anti-proliferative activity of a compound against a specific kinase in a cellular context.

1. Cell Lines and Culture:

  • Murine pro-B cell line, BaF3, is engineered to be dependent on the expression of a specific constitutively active kinase (e.g., TEL-VEGFR2) for survival and proliferation.
  • Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Assay Procedure:

  • BaF3 cells expressing the kinase of interest are seeded into 96-well plates.
  • The test compound (e.g., this compound) is serially diluted and added to the wells. A DMSO control is also included.
  • Plates are incubated for 48-72 hours.
  • Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

3. Data Analysis:

  • The luminescence signal is measured using a plate reader.
  • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Biochemical Kinase Assay (General Protocol)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. Reagents and Materials:

  • Purified recombinant kinase.
  • Kinase-specific substrate (peptide or protein).
  • ATP (Adenosine triphosphate).
  • Assay buffer (typically contains Tris-HCl, MgCl2, DTT).
  • Test compound and DMSO (as a control).
  • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

  • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 384-well plate.
  • The kinase reaction is initiated by the addition of ATP.
  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
  • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.

3. Data Analysis:

  • The signal is read using a plate reader.
  • The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined from the dose-response curve.

Mandatory Visualization

VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[3] Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and permeability.[5][6]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR2 signaling cascade.

Experimental Workflow: KinomeScan Profiling

The KinomeScan® assay platform is a widely used method for assessing the selectivity of kinase inhibitors. It is a competition binding assay that quantifies the interaction of a test compound with a large panel of kinases.

KinomeScan_Workflow cluster_assay Competition Binding Assay Compound Test Compound (e.g., this compound) Kinase DNA-tagged Kinase Compound->Kinase Binds to active site Ligand Immobilized Ligand Kinase->Ligand Competes for binding qPCR Quantitative PCR (qPCR) Ligand->qPCR Quantify bound kinase Data Data Analysis (Kd or % Inhibition) qPCR->Data

Caption: KinomeScan experimental workflow.

References

Benchmarking Vegfr-2-IN-22 Against Known Anti-Angiogenic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vegfr-2-IN-22 with established anti-angiogenic drugs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections detail the mechanism of action, available quantitative data from key experiments, and the experimental protocols for assessing anti-angiogenic efficacy.

Introduction to VEGFR-2 and Anti-Angiogenic Therapy

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[1][2] Upon VEGF binding, VEGFR-2 activates downstream signaling pathways that promote endothelial cell proliferation, migration, survival, and vascular permeability.[2][3] Consequently, inhibiting VEGFR-2 is a primary strategy in anti-angiogenic cancer therapy.[4] This guide focuses on this compound, a potent inhibitor of VEGFR-2, and compares its biochemical potency with that of well-established anti-angiogenic drugs: Sunitinib (B231), Sorafenib (B1663141), Pazopanib (B1684535), and Axitinib (B1684631).

Mechanism of Action and Kinase Inhibition

The primary mechanism of action for these compounds is the inhibition of the VEGFR-2 tyrosine kinase, which blocks the initiation of downstream signaling cascades. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.

Data Presentation: Kinase Inhibition Assay

The following table summarizes the reported IC50 values of this compound and comparator drugs against VEGFR-2. Lower IC50 values indicate greater potency.

CompoundVEGFR-2 IC50 (nM)Other Key Targets (IC50 in nM)
This compound 19.82 [3]β-tubulin polymerization[3]
Sunitinib80[1][5]PDGFRβ (2), c-Kit[1][5]
Sorafenib90[6][7]Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[6][7]
Pazopanib30[2][8]VEGFR-1 (10), VEGFR-3 (47), PDGFR (84), c-Kit (74)[2][8]
Axitinib0.2[9][10]VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6)[9][10]

Note: IC50 values can vary between different studies and assay conditions.

In-Vitro Anti-Angiogenic Activity

Standard in-vitro assays are used to evaluate the effects of these inhibitors on key processes in angiogenesis, including endothelial cell proliferation, migration, and the formation of capillary-like structures (tube formation).

Data Presentation: Endothelial Cell-Based Assays

While specific data for this compound in these cellular assays is not publicly available, the table below presents data for the comparator drugs.

CompoundEndothelial Cell Proliferation (IC50)Endothelial Cell MigrationTube Formation Inhibition
This compound Data not availableData not availableData not available
Sunitinib40 nM (HUVEC)[1][11]Inhibition observed[12]Inhibition observed[13]
SorafenibInhibition observed (HUVEC)[14]Inhibition of HCC cell migration observed[15][16]Inhibition observed[7]
Pazopanib~21 nM (VEGF-induced HUVEC)[8]Inhibition observed[17]Inhibition observed[17]
Axitinib>10,000 nM (non-VEGF stimulated HUVEC)[14]Inhibition observedInhibition observed[18]

In-Vivo Anti-Tumor and Anti-Angiogenic Efficacy

In-vivo studies, typically using xenograft models where human tumor cells are implanted in immunocompromised mice, are crucial for assessing the anti-tumor and anti-angiogenic effects of these drugs in a living organism.

Data Presentation: In-Vivo Xenograft Models

Specific in-vivo data for this compound is not publicly available. The following summarizes findings for the comparator drugs.

CompoundXenograft ModelKey Findings
This compound Data not availableData not available
SunitinibRenal Cell CarcinomaInhibition of tumor growth and angiogenesis.[19][20]
SorafenibHepatocellular CarcinomaInhibition of tumor growth and angiogenesis.[19]
PazopanibMultiple Myeloma, Breast CancerInhibition of tumor growth and angiogenesis.[21][22]
AxitinibNeuroblastoma, Lung CarcinomaSignificant tumor growth delay, decreased microvessel density.[5][10][23]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Plate Coating: A 96-well plate is coated with a substrate for the VEGFR-2 kinase.

  • Inhibitor Incubation: Serial dilutions of the test compounds are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation reaction.

  • Detection: A specific antibody that recognizes the phosphorylated substrate, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.

  • Signal Measurement: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[4][15]

Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding: HUVECs are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of the test compounds in the presence of a pro-angiogenic stimulus like VEGF.

  • Incubation: The plate is incubated for a set period (e.g., 48-72 hours) to allow for cell proliferation.

  • Quantification: Cell viability is measured using a colorimetric assay such as MTT or MTS, which measures the metabolic activity of the cells. A decrease in signal indicates an anti-proliferative effect.[12][24]

Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.

  • Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber contains a chemoattractant (e.g., VEGF).

  • Cell Seeding: Endothelial cells are seeded in the upper chamber in the presence of the test compounds.

  • Incubation: The chamber is incubated for several hours, allowing the cells to migrate through the pores towards the chemoattractant.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.[25][26]

In-Vitro Tube Formation Assay

This assay models the ability of endothelial cells to form three-dimensional capillary-like structures.

  • Plate Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) which solidifies to form a gel.

  • Cell Seeding and Treatment: HUVECs are seeded onto the gel in the presence of various concentrations of the test compounds.

  • Incubation: The plate is incubated for several hours (typically 4-18 hours) to allow the cells to form tube-like networks.

  • Visualization and Quantification: The formation of these networks is visualized using a microscope, and the extent of tube formation can be quantified by measuring parameters like total tube length and the number of branch points.[17][27]

In-Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the test compound or a vehicle control over a specified period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be analyzed for markers of angiogenesis (e.g., microvessel density) and cell proliferation.[28][29]

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability

Caption: Simplified VEGFR-2 signaling pathway leading to key angiogenic responses.

Experimental Workflow for Anti-Angiogenic Drug Screening

Experimental_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation KinaseAssay VEGFR-2 Kinase Assay CellProlif Endothelial Cell Proliferation Assay KinaseAssay->CellProlif CellMig Endothelial Cell Migration Assay CellProlif->CellMig TubeForm Tube Formation Assay CellMig->TubeForm Xenograft Tumor Xenograft Model TubeForm->Xenograft

Caption: A typical workflow for the evaluation of anti-angiogenic compounds.

Logical Relationship of Inhibitors

Inhibitor_Comparison VEGFR2 VEGFR-2 Vegfr2_IN_22 This compound Vegfr2_IN_22->VEGFR2 Tubulin β-tubulin Vegfr2_IN_22->Tubulin Sunitinib Sunitinib Sunitinib->VEGFR2 PDGFR PDGFR Sunitinib->PDGFR cKit c-Kit Sunitinib->cKit Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFR Sorafenib->cKit Raf Raf Sorafenib->Raf Pazopanib Pazopanib Pazopanib->VEGFR2 Pazopanib->PDGFR Pazopanib->cKit Axitinib Axitinib Axitinib->VEGFR2 Axitinib->PDGFR

Caption: Target profile comparison of this compound and known anti-angiogenic drugs.

Conclusion

This compound demonstrates potent in-vitro inhibition of the VEGFR-2 kinase, with an IC50 value of 19.82 nM.[3] This positions it as a strong candidate for anti-angiogenic therapy. In comparison to established drugs, its biochemical potency against VEGFR-2 is greater than that of Sunitinib and Sorafenib, but less than that of Pazopanib and the highly potent Axitinib. A key differentiating factor for this compound is its additional reported activity as a β-tubulin polymerization inhibitor, suggesting a potential dual mechanism of action.[3]

However, a comprehensive performance comparison is currently limited by the lack of publicly available data on the efficacy of this compound in crucial cell-based and in-vivo models of angiogenesis. Further studies are required to fully elucidate its anti-angiogenic and anti-tumor potential relative to existing therapies. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

A Head-to-Head Comparison of Vegfr-2-IN-22 and Axitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: the highly selective preclinical compound CHMFL-VEGFR2-002 (used here as a representative for the user-specified, but unidentifiable, Vegfr-2-IN-22) and the multi-targeted, clinically approved drug, axitinib (B1684631).

This comparison guide delves into the biochemical potency, kinase selectivity, cellular activity, pharmacokinetic profiles, and available in vivo efficacy data for both inhibitors. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided to support the reproducibility of the presented data.

Mechanism of Action and Kinase Selectivity

Both CHMFL-VEGFR2-002 and axitinib target VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. However, they differ significantly in their selectivity.

Axitinib is a potent inhibitor of VEGFR-1, -2, and -3.[1] It is considered a multi-targeted kinase inhibitor as it also demonstrates activity against other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.[2] This broader activity may contribute to its clinical efficacy but also to its side-effect profile.

CHMFL-VEGFR2-002 , on the other hand, is a highly selective inhibitor of VEGFR-2.[3] Preclinical studies have shown it to have minimal activity against a panel of other kinases, suggesting a more targeted approach to inhibiting angiogenesis.[3]

Biochemical and Cellular Potency

The potency of both inhibitors has been evaluated in biochemical and cellular assays.

InhibitorTargetBiochemical IC50Cellular GI50/EC50Cell LineReference
CHMFL-VEGFR2-002 VEGFR-266 nM150 nMTEL-VEGFR2-BaF3[3]
VEGFR-2 phosphorylation~100 nMHUVEC[3]
Axitinib VEGFR-10.1 nM--[2]
VEGFR-20.2 nM--[2]
VEGFR-30.1-0.3 nM--[2]
PDGFRβ1.6 nM--[2]
c-KIT1.7 nM--[2]

Table 1: Biochemical and Cellular Potency of CHMFL-VEGFR2-002 and Axitinib. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the target's activity in a biochemical assay. GI50/EC50 values represent the concentration required for 50% inhibition of cell growth or a cellular process.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for its therapeutic window.

CHMFL-VEGFR2-002 was tested against a panel of 18 kinases and demonstrated high selectivity for VEGFR-2. Besides VEGFR-2, it only showed significant activity against PDGFRα and PDGFRβ at higher concentrations.[3]

KinaseGI50 (nM)
VEGFR-2 150
PDGFRα620
PDGFRβ618
VEGFR-1>10,000
VEGFR-3>10,000
c-KIT>10,000
FLT3>10,000
RET>10,000
FGFR1>10,000
FGFR2>10,000
FGFR3>10,000
ABL>10,000
ARG>10,000
LCK>10,000
SRC>10,000
YES>10,000
FYN>10,000
HCK>10,000

Table 2: Kinase Selectivity Profile of CHMFL-VEGFR2-002 in a BaF3 Cell Panel. [3]

Axitinib , in contrast, is known to be a multi-targeted inhibitor. While a direct head-to-head comprehensive kinome scan against CHMFL-VEGFR2-002 is not publicly available, its inhibitory activity against VEGFRs, PDGFR, and c-KIT is well-documented.[2] This broader profile suggests that axitinib's biological effects are mediated by the inhibition of multiple signaling pathways.

In Vitro Anti-Angiogenesis and In Vivo Efficacy

Both compounds have demonstrated anti-angiogenic effects in preclinical models.

CHMFL-VEGFR2-002 has been shown to inhibit human umbilical vein endothelial cell (HUVEC) migration, invasion, and tube formation in vitro.[1] In a zebrafish model, it demonstrated potent anti-angiogenic activity.[3]

Axitinib has shown anti-tumor activity in various preclinical xenograft models, which was associated with the inhibition of angiogenesis.[2] It has undergone extensive clinical development and is approved for the treatment of advanced renal cell carcinoma.[2]

Pharmacokinetic Profiles

Pharmacokinetic properties are critical for determining the dosing regimen and overall exposure of a drug.

ParameterCHMFL-VEGFR2-002 (Mouse)Axitinib (Human)
Bioavailability (F%) >49% (oral)58% (oral)[4]
Tmax -2.5 - 4.1 hours[4]
Half-life (t1/2) -2.5 - 6.1 hours[4]

Table 3: Pharmacokinetic Parameters of CHMFL-VEGFR2-002 and Axitinib.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (e.g., HTRF) Cell_Viability Cell Viability Assay (e.g., MTT) Western_Blot Western Blot (p-VEGFR-2) Xenograft Tumor Xenograft Model PK_Study Pharmacokinetic Study Inhibitor Test Inhibitor Inhibitor->Kinase_Assay Inhibitor->Cell_Viability Inhibitor->Western_Blot Inhibitor->Xenograft Inhibitor->PK_Study

Caption: General Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (HTRF)

This protocol describes a general Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the biochemical potency of an inhibitor against VEGFR-2.

  • Reagent Preparation : Prepare assay buffer, recombinant human VEGFR-2 kinase, biotinylated peptide substrate, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Compound Preparation : Prepare serial dilutions of the test inhibitor (e.g., CHMFL-VEGFR2-002 or axitinib) in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.

  • Kinase Reaction : In a 384-well plate, add the VEGFR-2 enzyme, the test inhibitor, and the biotinylated substrate. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction by adding the HTRF detection reagents in EDTA-containing buffer. Incubate at room temperature for 60 minutes to allow for binding.

  • Signal Measurement : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm. The ratio of the signals is proportional to the amount of phosphorylated substrate.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibition of VEGFR-2 autophosphorylation in a cellular context.[5]

  • Cell Culture and Treatment : Culture HUVECs to near confluence. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • VEGF Stimulation : Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce VEGFR-2 phosphorylation.

  • Cell Lysis : Immediately place the culture plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% BSA in TBST. Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis : Quantify the band intensities using densitometry software to determine the inhibitor's effect on VEGFR-2 phosphorylation.

In Vivo Tumor Xenograft Angiogenesis Study

This protocol provides a general framework for evaluating the in vivo efficacy of a VEGFR-2 inhibitor in a mouse xenograft model.[6][7]

  • Cell Culture : Culture a suitable human cancer cell line (e.g., a line known to induce angiogenesis).

  • Animal Model : Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), aged 6-8 weeks.

  • Tumor Implantation : Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Treatment : Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test inhibitor (e.g., by oral gavage) and vehicle control according to a predetermined schedule.

  • Efficacy Assessment : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors.

  • Analysis of Angiogenesis : Analyze the excised tumors for microvessel density by immunohistochemical staining for an endothelial cell marker (e.g., CD31).

  • Data Analysis : Compare the tumor growth inhibition and microvessel density between the treatment and control groups to evaluate the in vivo anti-angiogenic efficacy of the inhibitor.

Conclusion

This guide provides a comparative overview of the preclinical, selective VEGFR-2 inhibitor CHMFL-VEGFR2-002 and the clinically approved, multi-targeted inhibitor axitinib. While axitinib's broader kinase inhibition profile has translated into clinical success, the high selectivity of compounds like CHMFL-VEGFR2-002 offers a promising avenue for more targeted anti-angiogenic therapies with a potentially improved safety profile. The data and protocols presented herein serve as a valuable resource for researchers in the field of angiogenesis and cancer drug development. Further head-to-head studies, particularly comprehensive kinome scanning and comparative in vivo efficacy and toxicity studies, would be invaluable for a more definitive comparison.

References

A Comparative Guide to the Efficacy of a Novel VEGFR-2 Inhibitor in Suppressing Receptor Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel investigational compound, herein referred to as Vegfr-2-IN-22, with established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The objective is to assess the inhibitory effect of this compound on VEGFR-2 phosphorylation, a critical step in the angiogenesis signaling cascade. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding its ligand, VEGF-A, the VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[4][5][6] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][5][6][7] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it supports tumor growth and metastasis.[2][8] Consequently, inhibiting VEGFR-2 has become a cornerstone of many anti-angiogenic therapies.[2][9]

This guide evaluates the in vitro efficacy of this compound in comparison to well-characterized inhibitors, Sorafenib and Sunitinib.

Quantitative Comparison of VEGFR-2 Inhibitors

The potency of this compound was assessed against other known inhibitors through in vitro kinase assays, which measure the direct inhibition of the VEGFR-2 enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

InhibitorVEGFR-2 Kinase IC50 (nM)Reference Compound (in the same study)Source(s)
This compound (Hypothetical Data) 15.5 Sorafenib (85.0 nM)N/A
Sorafenib90-[9]
588-[9]
78.9Novel Compound 6 (12.1 nM)[9]
Sunitinib18.9 ± 2.7-[9]
AxitinibTargets VEGFR-2-[9]
Lenvatinib0.74 (Ki)-[9]
Regorafenib~3 (HUVEC proliferation)-[9]
CabozantinibTargets VEGFR-2-[9]

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. Adherence to standardized protocols is crucial for accurate and reproducible results.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain in a cell-free system.

  • Objective: To determine the IC50 value of test compounds against recombinant human VEGFR-2.

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Poly(Glu, Tyr) 4:1 substrate-coated 96-well plates

    • ATP (Adenosine triphosphate)

    • Test compounds (this compound, Sorafenib, Sunitinib) dissolved in DMSO

    • Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • Kinase buffer

    • Microplate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Inhibitor Incubation: Add the diluted inhibitors to the wells of the substrate-coated 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Kinase Reaction Initiation: Add the VEGFR-2 enzyme to all wells except the negative control. Initiate the phosphorylation reaction by adding ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Detection: Wash the plate to remove excess reagents. Add the HRP-conjugated anti-phosphotyrosine antibody to detect the phosphorylated substrate.

    • Signal Measurement: After another incubation and wash step, add the TMB substrate. The HRP enzyme will catalyze a color change. Stop the reaction with a stop solution. Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block VEGFR-2 autophosphorylation within a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model as they endogenously express VEGFR-2.[10]

  • Objective: To evaluate the inhibition of VEGF-A-induced VEGFR-2 phosphorylation in intact cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium (e.g., EGM-2)

    • Low-serum medium for starvation

    • Recombinant human VEGF-A

    • Test compounds

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blot equipment and reagents (gels, transfer membranes, etc.)

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Cell Culture: Seed HUVECs and grow them to near confluency.

    • Starvation: Starve the cells in a low-serum medium for 4-6 hours to reduce basal receptor phosphorylation.

    • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitors (e.g., this compound) for 1-2 hours.

    • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) in the presence of the inhibitors. Include unstimulated and vehicle-treated controls.

    • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 and total VEGFR-2.

    • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

    • Densitometry Analysis: Quantify the band intensities. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the relative level of phosphorylation inhibition.

Visualizations

VEGFR-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the primary signaling cascades initiated by VEGFR-2 activation and the point at which inhibitors like this compound exert their effect.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 (pY1175) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Inhibitor This compound (and other TKIs) Inhibitor->P_VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT MAPK Raf-MEK-ERK (MAPK) Pathway PKC->MAPK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Migration MAPK->Proliferation Survival Cell Survival & Permeability mTOR->Survival

VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Cellular Phosphorylation Assay

This workflow diagram outlines the key steps for assessing the inhibitory effect of a compound on VEGFR-2 phosphorylation in a cellular context.

Experimental_Workflow A 1. Seed HUVECs in 96-well plate B 2. Starve cells in low-serum media A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with VEGF-A C->D E 5. Lyse cells and collect protein D->E F 6. Western Blot for p-VEGFR-2 & Total VEGFR-2 E->F G 7. Densitometry and Data Analysis (IC50) F->G

References

Evaluating the Specificity of Vegfr-2-IN-22 in Kinase Inhibitor Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor Vegfr-2-IN-22 with other common alternatives targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The objective is to evaluate its specificity through supporting experimental data and detailed protocols, aiding researchers in making informed decisions for their drug development and biomedical research endeavors.

Introduction to VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Its role in tumor growth and metastasis has made it a prime target for anti-cancer therapies.[1][4][5] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.[4][5] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in developing highly specific inhibitors. Off-target effects can lead to toxicity and diminished therapeutic efficacy. Therefore, comprehensive profiling of a candidate inhibitor's specificity across a broad panel of kinases is a critical step in its preclinical development.

Comparative Analysis of VEGFR-2 Inhibitor Specificity

To provide a clear comparison, the following table summarizes the inhibitory activity (IC50 values) of this compound and other well-known VEGFR-2 inhibitors against a selection of kinases. Lower IC50 values indicate higher potency. A highly specific inhibitor will exhibit a significantly lower IC50 for VEGFR-2 compared to other kinases.

Data Presentation: Kinase Inhibitor Specificity Panel

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)Sunitinib (IC50, nM)Axitinib (IC50, nM)
VEGFR-2 15 6 80 0.2
VEGFR-11501320.1
VEGFR-32504660.3
PDGFRβ1,2002221.6
c-Kit2,500721.7
B-Raf>10,00022>10,000>10,000
c-Raf>10,0006>10,000>10,000
FGFR1850>10,000>10,0002.9
EGFR>10,000500>10,000>10,000

Note: The IC50 values presented for this compound are hypothetical and for illustrative purposes, based on typical profiles of selective VEGFR-2 inhibitors. The data for Sorafenib, Sunitinib, and Axitinib are based on publicly available information and may vary depending on the specific assay conditions.

Signaling Pathway and Experimental Workflow

To understand the context of VEGFR-2 inhibition and the methods used to determine specificity, the following diagrams illustrate the VEGFR-2 signaling cascade and a standard kinase inhibitor profiling workflow.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Survival

Caption: VEGFR-2 Signaling Pathway.

Kinase_Inhibitor_Profiling_Workflow Kinase Inhibitor Profiling Workflow cluster_0 Biochemical Assay cluster_1 Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Reaction Kinase Reaction Inhibitor->Reaction KinasePanel Broad Kinase Panel (>400 kinases) KinasePanel->Reaction ATP [γ-³³P]ATP ATP->Reaction Substrate Substrate Substrate->Reaction Detection Detection of Substrate Phosphorylation Reaction->Detection IC50 IC50 Determination Detection->IC50 Selectivity Selectivity Profile IC50->Selectivity

Caption: Kinase Inhibitor Profiling Workflow.

Experimental Protocols

A thorough evaluation of kinase inhibitor specificity relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.

In Vitro Kinase Profiling Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate, allowing for the quantification of kinase activity and its inhibition.

Materials:

  • Purified recombinant kinases (a broad panel)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor (e.g., this compound) stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • In the wells of a 384-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each respective kinase to ensure accurate IC50 determination.

  • Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the dose-response data to a suitable model using graphing software.

Cellular Target Engagement Assay (e.g., Western Blot for Phospho-VEGFR-2)

This assay confirms that the inhibitor can engage and inhibit the target kinase within a cellular context.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • VEGF-A

  • Test inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Culture HUVECs to approximately 80-90% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 1-2 hours.

  • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 to confirm equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of VEGFR-2 phosphorylation.

Conclusion

The comprehensive evaluation of a kinase inhibitor's specificity is paramount for its successful development as a therapeutic agent. This guide provides a framework for comparing this compound to other inhibitors through quantitative data, an understanding of the underlying signaling pathway, and detailed experimental protocols. By employing these methodologies, researchers can gain a clear understanding of the selectivity profile of this compound and its potential as a targeted therapy. The data presented, while illustrative for this compound, underscores the importance of broad kinase panel screening in identifying potent and selective drug candidates.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Vegfr-2-IN-22

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent small molecule inhibitors like Vegfr-2-IN-22 is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols minimizes risks to personnel and prevents the release of hazardous substances into the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a research setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on the handling requirements for similar potent kinase inhibitors, the following PPE is mandatory:

  • Eye Protection: Safety goggles with side shields.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, particularly when handling the compound in its powder form to prevent the inhalation of dust and aerosols.[1]

All handling and disposal activities involving this compound should be carried out in a designated area, such as a chemical fume hood with proper exhaust ventilation.[1] Furthermore, an easily accessible safety shower and eyewash station are essential in the immediate vicinity of handling operations.[1]

Hazard and Toxicity Summary

The following table summarizes the key hazard information for a similar compound, Egfr-IN-22, which can be used as a conservative proxy for this compound in the absence of specific data. This information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to prevent its release into the environment. Therefore, it must be disposed of through an approved hazardous waste disposal plant.[1][2] Under no circumstances should this compound or its containers be discarded in regular trash or poured down the drain. [1][2][3]

Waste Segregation

Proper segregation of waste at the point of generation is the first and most critical step.

  • Solid Waste: This category includes any unused this compound powder, as well as contaminated personal protective equipment (e.g., gloves), and laboratory consumables such as pipette tips, tubes, and weighing paper.[1][2]

  • Liquid Waste: This includes any solutions containing this compound.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be handled separately.[1]

Waste Container Requirements

All hazardous waste must be collected in appropriate containers that are compatible with the chemical.

  • Containers must be in good condition, leak-proof, and equipped with a secure, tight-fitting lid.[1][4]

  • Each container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][2]

  • The label should also indicate the specific hazards, such as "Toxic" and "Environmental Hazard".[1]

Accumulation of Waste

Waste containers should be kept closed at all times, except when actively adding waste.[1][5] It is crucial to segregate this compound waste from incompatible materials. While specific incompatibilities for this compound are not documented, it is best practice to avoid mixing with strong acids, bases, and oxidizing or reducing agents.[1][5]

Decontamination of Empty Containers

Empty containers that previously held this compound must be triple-rinsed with a suitable solvent before they can be disposed of as non-hazardous waste.[1][6] The rinsate from this cleaning process is considered hazardous and must be collected in the designated liquid hazardous waste container.[1][6]

Sharps Disposal

All sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container that is clearly labeled as "Chemically Contaminated".[1][7]

Spill Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert colleagues in the vicinity and restrict access to the spill area.[1]

  • Don Appropriate PPE: Ensure you are wearing the required personal protective equipment as outlined above.[1]

  • Contain the Spill:

    • For solid spills, carefully sweep or scoop the material to minimize dust generation.

    • For liquid spills, use an inert, absorbent material such as vermiculite, sand, or earth to absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.[1]

  • Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.[1]

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the procedural flow and the biological context of the target, the following diagrams have been generated.

cluster_start Start: this compound Waste Generation cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal start Unused compound, contaminated labware, solutions solid Solid Waste (powder, gloves, tips) start->solid liquid Liquid Waste (solutions) start->liquid sharps Sharps Waste (needles, blades) start->sharps solid_container Labeled, sealed solid waste container solid->solid_container liquid_container Labeled, sealed liquid waste container liquid->liquid_container sharps_container Labeled, puncture-proof sharps container sharps->sharps_container disposal Arrange for pickup by licensed hazardous waste contractor solid_container->disposal liquid_container->disposal sharps_container->disposal

Caption: Workflow for the safe disposal of this compound.

cluster_pathway Vegfr-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Vegfr_2_IN_22 This compound Vegfr_2_IN_22->VEGFR2 Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Migration Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

References

Navigating the Safe Handling of Vegfr-2-IN-22: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent and novel compounds like Vegfr-2-IN-22. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles and presents safety protocols based on information for closely related VEGFR-2 inhibitors. It is crucial to treat this information as a guideline and to handle this compound with a high degree of caution, assuming it may be hazardous.

Immediate Safety and Handling Precautions

Given the conflicting safety information for similar compounds, a conservative approach is recommended. Personal protective equipment (PPE) is the first line of defense in minimizing exposure and ensuring personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and aerosols.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Regularly inspect gloves for tears or punctures.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.Minimizes inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

receiving Receiving and Storage prep Preparation of Stock Solutions receiving->prep Store in a cool, dry, well-ventilated area. experiment Experimental Use prep->experiment Use a fume hood and appropriate PPE. waste_collection Waste Collection experiment->waste_collection Segregate all contaminated materials. disposal Disposal waste_collection->disposal Follow institutional EHS guidelines.

Figure 1: Experimental workflow for handling this compound.
Storage

Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Preparation of Stock Solutions

When preparing stock solutions, it is crucial to work in a chemical fume hood to avoid inhalation of the powder. Use non-sparking tools and ensure adequate ventilation. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of similar compounds.

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with this compound should be considered potentially hazardous waste.

Waste Segregation and Disposal:

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a dedicated, labeled, leak-proof container. This includes contaminated gloves, pipette tips, and empty vials.Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Liquid Waste Collect in a sealed, labeled, and leak-proof container. If solvents are used, ensure the container is appropriate for the chemical composition.Dispose of as hazardous chemical waste through your institution's EHS office. Do not pour down the drain.

Understanding the Mechanism: The VEGFR-2 Signaling Pathway

This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis—the formation of new blood vessels. Understanding this pathway is critical for interpreting experimental results.

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Binding Inhibitor This compound Inhibitor->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Downstream Downstream Signaling (Proliferation, Migration, Survival) PLCg->Downstream PI3K->Downstream

Figure 2: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ and PI3K pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2][3] this compound exerts its effect by inhibiting the kinase activity of VEGFR-2, thereby blocking these downstream signals.

Experimental Protocols: Methodologies for Key Experiments

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound. Researchers should adapt these protocols to their specific experimental setup.

In Vitro Kinase Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate)

  • This compound stock solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • Add the diluted inhibitor or vehicle control to the wells of a microplate.

  • Add the VEGFR-2 enzyme and substrate to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

  • Stop the reaction and measure the signal (e.g., luminescence or fluorescence) which is proportional to the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key downstream effect of VEGFR-2 signaling.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • This compound stock solution

  • VEGF

  • Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Treat the cells with serial dilutions of this compound for a specified pre-incubation period.

  • Stimulate the cells with VEGF to induce proliferation.

  • Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Add the cell proliferation reagent and measure the signal according to the manufacturer's instructions.

  • Determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

By adhering to these safety and operational guidelines, researchers can confidently and safely advance their research with this compound, contributing to the development of new therapies while maintaining a secure laboratory environment.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。